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Core Science & Biosynthesis

Foundational

Synthesis of 4,5-Dichloro-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Strategic Importance 4,5-Dichloro-1H-indole-3-carbaldehyde is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Strategic Importance

4,5-Dichloro-1H-indole-3-carbaldehyde is a highly valued halogenated heterocyclic building block in medicinal chemistry and agrochemical development. The strategic placement of chlorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape and lipophilicity of the indole core, providing a versatile scaffold for the discovery of novel bioactive molecules, including antimicrobial and anti-inflammatory agents[1].

Synthesizing this target requires a rigorous, two-stage retrosynthetic approach: the de novo construction of the 4,5-dichloroindole core to establish the halogenated aromatic system, followed by a regioselective C3-formylation. This guide details the mechanistic causality, step-by-step self-validating protocols, and quantitative metrics required to execute this synthesis with high yield and purity.

Retrosynthetic Analysis & Pathway Logic

The synthesis is broken down into a multi-step workflow designed to maximize chemoselectivity.

Retrosynthesis A 2,3-Dichlorobenzaldehyde B Nitration (HNO3/H2SO4) A->B C 2,3-Dichloro-6-nitrobenzaldehyde B->C D Henry Reaction (CH3NO2) C->D E o,β-Dinitrostyrene D->E F Reductive Cyclization (Fe/AcOH) E->F G 4,5-Dichloroindole F->G H Vilsmeier-Haack (POCl3/DMF) G->H I 4,5-Dichloro-1H-indole-3-carbaldehyde H->I

Synthetic workflow from 2,3-dichlorobenzaldehyde to the target formylated indole.

Stage 1: Synthesis of the 4,5-Dichloroindole Core

Historically, synthesizing multi-halogenated indoles presented severe challenges regarding regioselectivity and the preservation of carbon-halogen bonds during cyclization. To bypass these issues, we utilize a highly scalable three-step sequence culminating in a Nenitzescu-type reductive cyclization, as validated by [2].

Mechanistic Causality & Reagent Selection

The critical juncture in this stage is the reduction of the o,β-dinitrostyrene intermediate. Standard catalytic hydrogenation (e.g., using Pd/C and H₂) is strictly avoided. Palladium-catalyzed conditions frequently trigger undesired hydrodehalogenation, stripping the essential chlorine atoms from the aromatic ring.

Instead, Iron (Fe) powder in a mixture of methanol and acetic acid is employed[2]. This reagent combination provides a mild, single-electron transfer reduction environment. It selectively reduces the nitro groups to amines, facilitating spontaneous intramolecular cyclization into the indole core while perfectly preserving the fragile C-Cl bonds.

Step-by-Step Protocol: 4,5-Dichloroindole Synthesis

Self-Validating Checkpoints are included to ensure protocol integrity.

  • Nitration: Slowly add commercially available 2,3-dichlorobenzaldehyde to a pre-cooled (0–5 °C) nitrating mixture of concentrated HNO₃ and H₂SO₄. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The reaction is complete when the starting material spot disappears. Pour over crushed ice to precipitate 2,3-dichloro-6-nitrobenzaldehyde.

  • Henry Reaction: Suspend the nitrobenzaldehyde intermediate in nitromethane (CH₃NO₂) and add a catalytic amount of base (e.g., ammonium acetate). Stir at room temperature for 4–6 hours to yield the o,β-dinitrostyrene intermediate[2].

  • Reductive Cyclization: Dissolve the dinitrostyrene intermediate in a solvent system of methanol and glacial acetic acid.

  • Iron Addition: Add finely divided Iron (Fe) powder in small portions to control the exothermic reduction.

  • Cyclization: Heat the mixture to 60–70 °C for 6–8 hours.

    • Checkpoint: The solution will transition in color as the cyclization proceeds. Filter the mixture hot through a Celite pad to remove iron salts. Concentrate the filtrate and extract with ethyl acetate to isolate crude 4,5-dichloroindole, which can be purified via recrystallization (Yield: 67–70%, Purity: 96–98%)[2].

Stage 2: Regioselective C3-Formylation via Vilsmeier-Haack

The introduction of the formyl group (-CHO) is achieved through the Vilsmeier-Haack reaction, the premier method for the formylation of electron-rich heterocycles[3][4].

VilsmeierMechanism Step1 DMF + POCl3 Step2 Chloroiminium Ion Step1->Step2 0-10 °C Step3 Electrophilic Attack at C3 Step2->Step3 4,5-Dichloroindole Step4 Iminium Intermediate Step3->Step4 85-95 °C Step5 Aqueous Hydrolysis Step4->Step5 H2O / Na2CO3 Step6 3-Carbaldehyde Step5->Step6 pH 8-9

Mechanistic pathway of the Vilsmeier-Haack formylation on the indole core.

Mechanistic Causality & Experimental Design

In an unsubstituted indole, the nitrogen lone pair participates in the aromatic system, creating an enamine-like resonance structure that makes the C3 position highly nucleophilic. However, the 4,5-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I effect), deactivating the pyrrole ring.

Consequently, while standard indoles can be formylated at room temperature, 4,5-dichloroindole requires aggressive thermal driving (85–95 °C) to overcome the activation energy barrier[3]. The electrophile is the Vilsmeier reagent (a highly reactive chloromethyliminium salt) generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5][6]. Because the resulting iminium intermediate is highly stable, a dedicated basic aqueous workup is mandatory to hydrolyze the intermediate into the final aldehyde[3][5].

Step-by-Step Protocol: Vilsmeier-Haack Formylation

Adapted from standard protocols by [3] and [5].

  • Vilsmeier Reagent Generation: Charge a dry, round-bottom flask with anhydrous DMF and cool to 0 °C using an ice bath under an argon atmosphere. Slowly add POCl₃ dropwise with vigorous stirring.

    • Causality Check: The addition must be strictly controlled to maintain the internal temperature below 10 °C to prevent the exothermic degradation of the Vilsmeier reagent[3].

  • Substrate Addition: In a separate flask, dissolve 4,5-dichloroindole in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Thermal Formylation: Remove the ice bath and heat the reaction mixture to 85–95 °C. Maintain this temperature for 5–8 hours[3].

    • Checkpoint: Monitor the consumption of the indole starting material via TLC (DCM/MeOH 95:5).

  • Quenching & Hydrolysis: Cool the mixture to room temperature, then pour it slowly into a beaker containing crushed ice with vigorous stirring. The solution will be highly acidic.

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH reaches 8–9[3].

    • Causality Check: This alkaline shift is non-negotiable; it drives the hydrolysis of the iminium salt, revealing the C3-aldehyde and causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual DMF and phosphate salts, and dry under high vacuum to afford 4,5-dichloro-1H-indole-3-carbaldehyde.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction conditions, timelines, and expected yields for the complete synthetic sequence.

Reaction StageSubstrateReagents & CatalystTemp (°C)Time (h)Expected Yield (%)
Nitration 2,3-DichlorobenzaldehydeHNO₃, H₂SO₄0–52–4~85
Henry Reaction 2,3-Dichloro-6-nitrobenzaldehydeCH₃NO₂, Base20–254–6~80
Reductive Cyclization o,β-DinitrostyreneFe powder, AcOH, MeOH60–706–867–70
Vilsmeier-Haack 4,5-DichloroindolePOCl₃, DMF85–955–875–82

Conclusion

The synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde demands precise control over chemoselectivity and reaction thermodynamics. By utilizing an iron-mediated reductive cyclization, chemists can construct the halogenated indole core without risking hydrodehalogenation. Subsequent Vilsmeier-Haack formylation, driven by elevated temperatures and strict pH-controlled hydrolysis, ensures the regioselective installation of the C3-carbaldehyde, yielding a high-purity building block ready for advanced pharmaceutical derivatization.

References

  • Mohanta, P. P., et al. "Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]

  • "Vilsmeier-Haack Reaction." Chemistry Steps, 2023. URL:[Link]

  • Vilsmeier, A., Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927. URL:[Link]

Sources

Exploratory

4,5-dichloro-1H-indole-3-carbaldehyde chemical properties

Part 1: Executive Summary & Physicochemical Profile 4,5-Dichloro-1H-indole-3-carbaldehyde (CAS: 115666-42-7) is a specialized heterocyclic building block critical to modern medicinal chemistry. Unlike its more common iso...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

4,5-Dichloro-1H-indole-3-carbaldehyde (CAS: 115666-42-7) is a specialized heterocyclic building block critical to modern medicinal chemistry. Unlike its more common isomers (e.g., 5-chloro or 5,7-dichloro variants), this molecule features a unique substitution pattern where the C4-chlorine atom exerts a significant peri-effect on the C3-formyl group. This steric and electronic environment makes it a privileged scaffold for developing highly selective kinase inhibitors and Wnt signaling modulators (specifically Notum inhibitors).

Physicochemical Specifications
PropertyDataNote
CAS Number 115666-42-7Distinct from 4,5-dichloroindole (Precursor: 122509-73-3)
Molecular Formula

Molecular Weight 214.05 g/mol
Appearance Pale yellow to off-white solidOxidation prone; store under inert gas
Solubility DMSO, DMF, hot EthanolPoor water solubility
Melting Point >200 °C (dec.)[1][2]High lattice energy due to H-bonding
Electronic Character Electron-deficient indole ringDeactivated towards further electrophilic attack

Part 2: Synthetic Methodology

The synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde requires a robust two-phase workflow: first constructing the 4,5-dichloroindole core, followed by C3-selective formylation.

Phase 1: Construction of the Indole Core

Rationale: Commercial availability of 4,5-dichloroindole can be sporadic. A reliable lab-scale synthesis starts from 2,3-dichlorobenzaldehyde via a modified Henry reaction and reductive cyclization.

  • Henry Reaction: Condensation of 2,3-dichlorobenzaldehyde with nitromethane (

    
    ) using ammonium acetate to yield the corresponding nitrostyrene.
    
  • Reductive Cyclization: Iron-mediated reduction (Fe/AcOH) of the nitrostyrene facilitates the formation of the indole ring.

Phase 2: C3-Formylation (Vilsmeier-Haack Protocol)

Rationale: The Vilsmeier-Haack reaction is preferred over Reimer-Tiemann due to milder conditions, though the C4-chlorine introduces steric hindrance that necessitates optimized temperature control.

Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add

    
     (1.2 equiv) to generate the chloroiminium ion (Vilsmeier reagent). Stir for 30 min.
    
  • Addition: Dissolve 4,5-dichloroindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical Step: The C4-Cl provides steric resistance. Unlike simple indoles, this mixture must be warmed slowly to 80-90°C and held for 4-6 hours to ensure complete conversion.

  • Hydrolysis: Cool the mixture to RT and pour onto crushed ice/sodium acetate solution. The basic hydrolysis converts the iminium intermediate to the aldehyde.

  • Isolation: Filter the precipitated yellow solid. Recrystallize from ethanol/DMF to remove unreacted starting material.

Visualization: Synthetic Pathway & Mechanism

Synthesis Precursor 2,3-Dichlorobenzaldehyde Nitro Nitrostyrene Intermediate Precursor->Nitro CH3NO2, NH4OAc Indole 4,5-Dichloroindole (CAS 122509-73-3) Nitro->Indole Fe, AcOH Reductive Cyclization Intermediate C3-Iminium Species Indole->Intermediate + Vilsmeier Reagent 90°C (Steric Barrier) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Product 4,5-Dichloro-1H-indole- 3-carbaldehyde Intermediate->Product Hydrolysis (Ice/NaOAc)

Caption: Step-wise synthesis highlighting the critical thermal activation required to overcome C4-chlorine steric hindrance during formylation.

Part 3: Reactivity & The "Peri-Effect"

The defining feature of this molecule is the peri-interaction between the Chlorine at C4 and the Carbonyl oxygen at C3.

Steric Locking

The van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen. This forces the aldehyde group to adopt a specific conformation (often trans to the C4-Cl) to minimize repulsion.

  • Consequence: Reaction rates at the aldehyde (e.g., Schiff base formation) are slower compared to 5-chloroindole-3-carbaldehyde.

  • Experimental Adjustment: When synthesizing Schiff bases, use microwave irradiation or acid catalysis (

    
    -TsOH) to drive the reaction to completion.
    
Electronic Deactivation

The 4,5-dichloro substitution pattern creates a highly electron-deficient indole core.

  • Acidity: The N-H proton is more acidic (pKa < 16) than in unsubstituted indole, facilitating N-alkylation reactions under milder basic conditions (

    
     vs 
    
    
    
    ).
  • Oxidation Resistance: The ring is less prone to oxidative degradation, making it a stable scaffold for metabolic studies.

PeriEffect cluster_effects Substituent Effects Center 4,5-Dichloro-1H-indole-3-carbaldehyde C4_Cl C4-Chlorine (Peri-Position) Center->C4_Cl C3_CHO C3-Aldehyde Center->C3_CHO Effect1 Steric Clash Restricted Rotation C4_Cl->Effect1 Repulsion Effect2 N1-H Acidity Increased C4_Cl->Effect2 Inductive (-I) C3_CHO->Effect1

Caption: The "Peri-Effect" illustrates how the C4-Chlorine sterically impacts the C3-Aldehyde and electronically activates the N1-H bond.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8]

Notum Inhibition (Wnt Signaling)

Recent research identifies 4,5-dichloroindole derivatives as potent inhibitors of Notum , a carboxylesterase that suppresses Wnt signaling. The 4,5-dichloro motif is superior to other halogen patterns for filling the hydrophobic pocket of the enzyme.

  • Mechanism: The indole core mimics the palmitoleate lipid tail of the natural Wnt substrate.

  • Utility: Restoration of Wnt signaling in osteoblasts (bone formation) and potential treatment for colorectal cancer.

Kinase Inhibitor Scaffolds

The aldehyde serves as a "warhead precursor." It is frequently converted into:

  • Vinyl Sulfones/Acrylamides: via Knoevenagel condensation, creating Michael acceptors for covalent kinase inhibition (e.g., targeting Cysteine residues in EGFR).

  • Heterocyclic Fusions: Condensation with hydrazines/diamines yields pyrazolo[3,4-b]indoles, a known scaffold for CDK and GSK-3

    
     inhibitors.
    
Antiviral Agents

Halogenated indoles, particularly those with 4,5-substitution, have shown efficacy against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). The lipophilicity provided by the two chlorines enhances membrane permeability, crucial for intracellular viral targeting.

Part 5: Handling & Safety[9]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C. Light sensitive.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl gas generation).

References

  • Synthesis of 4,5-Dichloroindole Precursor: Mohanta, P. P., Behera, A. K., & Pati, H. N. (2022).[3][4] Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. Organic Process Research & Development.

  • Notum Inhibition & Wnt Signaling: Mahy, W., et al. (2020). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry.

  • Vilsmeier-Haack Reaction on Indoles: Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • Vendor Data & CAS Verification: BLD Pharm. 4,5-Dichloro-1H-indole-3-carbaldehyde (CAS 115666-42-7).

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 4,5-Dichloro-1H-indole-3-carbaldehyde

This guide serves as a technical reference for the spectroscopic characterization and synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde (CAS: 115666-42-7). It is designed for medicinal chemists and analytical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the spectroscopic characterization and synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde (CAS: 115666-42-7). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of halogenated indole intermediates.

Compound Identity & Significance

4,5-dichloro-1H-indole-3-carbaldehyde is a critical pharmacophore scaffold, particularly in the development of antiviral agents and kinase inhibitors. The vicinal dichloro-substitution at the 4,5-positions imparts unique electronic properties and steric constraints compared to the mono-halogenated analogs, significantly influencing the reactivity of the C3-formyl group in subsequent Schiff base or Knoevenagel condensations.

PropertyDetail
IUPAC Name 4,5-dichloro-1H-indole-3-carbaldehyde
CAS Number 115666-42-7
Molecular Formula C

H

Cl

NO
Molecular Weight 214.05 g/mol
Appearance Pale yellow to tan solid
Melting Point >210 °C (Predicted based on 5-chloro analog)

Synthesis Workflow: Vilsmeier-Haack Formylation

The industry-standard protocol for synthesizing this compound involves the Vilsmeier-Haack reaction applied to 4,5-dichloroindole. This electrophilic aromatic substitution is highly regioselective for the C3 position due to the electron-rich nature of the pyrrole ring.

Experimental Protocol
  • Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl

    
     (1.1 equiv) dropwise. Stir for 30 min to generate the chloroiminium ion (Vilsmeier reagent).
    
  • Addition: Dissolve 4,5-dichloroindole (1.0 equiv) in minimal DMF and add dropwise to the reagent.

  • Heating: Warm to RT, then heat to 80-90°C for 4–6 hours. Monitoring by TLC is essential (mobile phase: 30% EtOAc/Hexanes).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water. Neutralize carefully with 2M NaOH or saturated Na

    
    CO
    
    
    
    to pH 8–9. The iminium intermediate hydrolyzes to the aldehyde, precipitating the product.
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Reaction Logic Diagram

VilsmeierHaack Start 4,5-Dichloroindole (Starting Material) Intermediate Chloroiminium Intermediate Start->Intermediate Electrophilic Attack (80°C) Reagent POCl3 + DMF (0°C) Reagent->Intermediate In-situ generation Hydrolysis Ice/Base Hydrolysis (pH 8-9) Intermediate->Hydrolysis Quench Product 4,5-Dichloro-1H-indole- 3-carbaldehyde Hydrolysis->Product Precipitation

Figure 1: Logical workflow for the regioselective formylation of 4,5-dichloroindole.

Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic data differs significantly from the parent indole-3-carbaldehyde. The presence of chlorine at C4 and C5 eliminates the H4 and H5 protons, simplifying the aromatic region but introducing steric deshielding effects.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Recommended due to solubility and hydrogen bonding stabilization).
Predicted

H NMR Data (400 MHz, DMSO-d

)

The spectrum is defined by the loss of the H4 and H5 signals, leaving only H2, H6, and H7 as aromatic/heteroaromatic protons.

ProtonShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
NH (H1) 12.40 – 12.60br s1H-Deshielded indole NH; broad due to exchange.
CHO 9.95 – 10.05s1H-Characteristic aldehyde singlet.
H2 8.35 – 8.45s (or d)1H

Strongly deshielded by C3-carbonyl. Often appears as a singlet if NH coupling is unresolved.
H6 7.50 – 7.60d1H

Ortho coupling to H7. Deshielded by C5-Cl.
H7 7.40 – 7.50d1H

Ortho coupling to H6.

Key Diagnostic Feature: unlike the parent indole, there is no doublet at ~8.1 ppm (H4) . The aromatic region contains only an AB system (two doublets) for H6/H7 and the H2 singlet.

Predicted

C NMR Data (100 MHz, DMSO-d

)
CarbonShift (

ppm)
Assignment
C=O ~185.0Aldehyde carbonyl
C2 ~138.0Pyrrole C2
C3 ~115.0Pyrrole C3 (ipso to CHO)
C4 ~126.0Aromatic C-Cl (deshielded/substituted)
C5 ~124.0Aromatic C-Cl
C6/C7 110.0 – 125.0Remaining aromatic CH
B. Mass Spectrometry (MS)

The dichloro-substitution provides a distinct isotopic fingerprint useful for rapid confirmation.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (M+): 213 (for

    
    Cl
    
    
    
    ).
  • Isotopic Pattern: A characteristic triad in a 9:6:1 intensity ratio due to the two chlorine atoms.

    • m/z 213 (M+,

      
      Cl/
      
      
      
      Cl)
    • m/z 215 (M+2,

      
      Cl/
      
      
      
      Cl)
    • m/z 217 (M+4,

      
      Cl/
      
      
      
      Cl)
  • Fragmentation (EI): Loss of -CHO (M-29) is the primary fragmentation pathway, followed by loss of Cl.

C. Infrared Spectroscopy (FT-IR)
Frequency (cm

)
Vibration ModeNotes
3150 – 3250

(N-H)
Broad, intense band (H-bonded).
1640 – 1660

(C=O)
Strong aldehyde stretch. Lower frequency due to conjugation with the indole ring.
1420, 1510

(C=C)
Aromatic ring skeletal vibrations.
750 – 800

(C-Cl)
Characteristic C-Cl stretch region.

Quality Control & Purity Analysis

For drug development applications, purity must be established using HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The dichloro substitution increases lipophilicity significantly compared to unsubstituted indole-3-carbaldehyde. Expect a longer retention time.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole absorption).

References

  • Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.

  • Indole-3-Carbaldehyde Data (Parent): National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook.

  • Synthesis of Chloroindole-3-carbaldehydes: James, D. A., et al. (2006). Indole-3-carbaldehyde derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Vendor Validation (CAS Verification): BLD Pharm. 4,5-Dichloro-1H-indole-3-carbaldehyde Product Page.

Exploratory

Technical Guide: Preliminary Biological Screening of Indole-3-Carbaldehydes

This guide outlines a rigorous technical framework for the preliminary biological screening of indole-3-carbaldehyde (I3A) derivatives. It is designed for medicinal chemists and pharmacologists moving novel indole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for the preliminary biological screening of indole-3-carbaldehyde (I3A) derivatives. It is designed for medicinal chemists and pharmacologists moving novel indole scaffolds from synthesis to initial bioactivity validation.

Executive Summary

Indole-3-carbaldehyde (I3A) is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of essential amino acids (tryptophan) and bioactive alkaloids.[1] Its C3-formyl group is a versatile "warhead" for derivatization—most notably via Schiff base formation (imines), thiosemicarbazones, and hydrazones.

This guide provides a standardized, self-validating workflow for screening these derivatives. The focus is on preliminary in vitro validation —rapid, high-throughput assays to filter "hits" from "noise" before advancing to expensive mechanistic studies.

Part 1: The Screening Workflow & Chemical Context

Before screening, the chemical integrity of the I3A derivative must be absolute. The biological activity of this class often hinges on the azomethine linkage (-CH=N-) formed at the C3 position, which facilitates hydrogen bonding with enzyme active sites or intercalation into DNA.

Diagram 1: Integrated Screening Workflow

This flowchart illustrates the critical path from synthesis to hit identification.

ScreeningWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Primary Screens cluster_2 Phase III: Decision Synth Indole-3-Carbaldehyde Derivatization QC QC Check (NMR, HPLC >95%) Synth->QC Stock Stock Solution (DMSO, 10mM) QC->Stock Pass Micro Antimicrobial (MIC/MBC) Stock->Micro Cyto Cytotoxicity (MTT Assay) Stock->Cyto AntiOx Antioxidant (DPPH/ABTS) Stock->AntiOx Analysis Data Normalization (IC50 / MIC) Micro->Analysis Cyto->Analysis AntiOx->Analysis Hit HIT SELECTION (SI > 10) Analysis->Hit Criteria Met

Figure 1: The sequential logic for screening I3A derivatives. Note the critical QC step; impure Schiff bases hydrolyze readily, leading to false positives from the parent aldehyde.

Part 2: Antimicrobial & Antifungal Screening

Indole derivatives, particularly Schiff bases and thiosemicarbazones, often exhibit broad-spectrum activity by disrupting cell walls or inhibiting DNA gyrase.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.[2]

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle, <1%).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use 96-well flat-bottom plates.

    • Add 100 µL of MHB to all wells.[2]

    • Add 100 µL of test compound (start at 512 µg/mL) to Column 1.

    • Perform two-fold serial dilution from Column 1 to 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation: 37°C for 18–24h (Bacteria); 48h (Fungi).

  • Readout: Visual turbidity or Absorbance at 600 nm (

    
    ).
    

Validation Criteria:

  • Growth control must show turbidity (

    
    ).[2]
    
  • Sterility control must remain clear.

  • Reference drug MIC must fall within published ranges.

Part 3: Cytotoxicity & Anticancer Screening

The indole moiety is a bioisostere of purine, making these derivatives potent intercalators or kinase inhibitors. The MTT Assay is the gold standard for preliminary high-throughput cytotoxicity screening.

Protocol 2: MTT Cell Viability Assay

Mechanism: Reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[3]

Materials:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control - critical for Selectivity Index).

  • Reagent: MTT (5 mg/mL in PBS).[2][3]

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing test compounds (Concentration range: 0.1 – 100 µM).

    • Triplicate wells per concentration.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (

    
    ).
    

Data Analysis: Calculate % Viability:



  • IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Part 4: Antioxidant & Anti-inflammatory Screening

Indole-3-carbaldehydes often act as radical scavengers due to the NH group on the indole ring.

Protocol 3: DPPH Radical Scavenging Assay

Objective: Measure electron/hydrogen donation capacity.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Reaction: Mix 100 µL test compound (10–500 µg/mL) + 100 µL DPPH solution.

  • Incubation: 30 mins in dark at Room Temp.

  • Readout: Measure Absorbance at 517 nm.

  • Result: Decrease in absorbance indicates scavenging (Purple

    
     Yellow).
    
Protocol 4: Albumin Denaturation Assay (Anti-inflammatory)

Rationale: Protein denaturation is a hallmark of inflammation. Compounds that stabilize albumin against heat denaturation often possess anti-inflammatory properties.

  • Mix: 1 mL test compound + 1 mL 1% Bovine Serum Albumin (BSA) in aqueous buffer.

  • Incubation: 37°C for 20 mins, then heat to 70°C for 5 mins .

  • Readout: Cool and measure turbidity at 660 nm.

  • Calculation: Compare turbidity to control (100% denaturation).

Part 5: Structure-Activity Relationship (SAR) & Interpretation

Successful screening requires interpreting why a compound worked. For indole-3-carbaldehydes, the SAR is driven by three vectors.

Diagram 2: SAR Logic for Indole-3-Carbaldehydes

This diagram maps structural modifications to biological outcomes.

SAR_Logic Core Indole-3-Carbaldehyde Scaffold C3 C3 Position (Aldehyde) Target: Schiff Bases / Hydrazones Core->C3 N1 N1 Position (Indole NH) Target: Solubility / H-Bonding Core->N1 C5 C5 Position (Benzenoid) Target: Electronic Effects Core->C5 Bio1 Enhanced DNA Binding (Schiff Bases) C3->Bio1 Bio2 Improved Lipophilicity (N-Alkylation) N1->Bio2 Bio3 Increased Potency (Halogenation: F, Cl, Br) C5->Bio3

Figure 2: Strategic derivatization points. The C3-azomethine linkage is the primary driver of bioactivity, while C5 halogens often improve metabolic stability and potency.

Data Summary Table

When reporting results, condense data into the following format for clarity:

Compound IDR-Group (C3)Substitution (C5)MIC (S. aureus) µg/mLIC50 (HeLa) µMSelectivity Index (SI)
I3A-01 Phenyl-imineH128>100< 1 (Toxic)
I3A-05 4-NO2-PhenylCl3212.58.0 (Hit)
Ref Ciprofloxacin-0.5--

Key Metric: Selectivity Index (SI)



  • SI > 10: Highly selective (Promising Drug Candidate).

  • SI < 2: General toxin (Discard).

References

  • BenchChem. (2025).[1][2] Navigating the Early Stages of Drug Discovery: A Technical Guide to the Preliminary Biological Screening. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Cytotoxicity. Retrieved from

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from

  • ResearchGate. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Retrieved from

  • Bentham Science. (2009). Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives. Retrieved from

Sources

Foundational

Introduction: The Enduring Significance of the Indole Nucleus

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives The indole core, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most important structural motifs in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives

The indole core, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most important structural motifs in medicinal chemistry and natural products.[1][2] Its rigid, planar structure and electron-rich nature allow it to mimic protein structures and participate in a wide range of biological interactions, earning it the designation of a "privileged scaffold".[3][4] This unique characteristic has made it a cornerstone in the development of therapeutics.

From essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin to potent, plant-derived alkaloids like the anticancer agents vincristine and vinblastine, the indole framework is ubiquitous in nature.[2][5][6] This natural prevalence has inspired generations of chemists to not only synthesize these complex natural products but also to develop novel synthetic methodologies for creating diverse indole derivatives. These efforts have led to a vast library of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[3][7][8][9][10][11]

This guide provides a technical overview for researchers and drug development professionals, bridging foundational synthetic strategies with modern, cutting-edge methodologies. We will explore the causality behind experimental choices, detail key protocols, and connect synthetic innovations to their ultimate application in the discovery of new therapeutic agents.

Chapter 1: Foundational Synthetic Strategies for the Indole Core

The construction of the indole ring system has been a subject of intense study for over a century. Several classical "named reactions" remain highly relevant and form the basis of many complex synthetic routes. Understanding their mechanisms is crucial for rational synthetic design.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[12][14] The reaction's versatility allows for the preparation of a wide array of 2- and 3-substituted indoles.

Causality in the Fischer Synthesis: The choice of acid catalyst is critical. Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed to facilitate the key steps of the reaction.[12] The mechanism proceeds through a cascade of transformations:

  • Hydrazone Formation: The initial condensation of the arylhydrazine and the carbonyl compound.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible bond-forming step, where the N-N bond is cleaved and a C-C bond is formed.

  • Aromatization: The intermediate diimine rearomatizes, followed by cyclization and elimination of ammonia to yield the stable indole ring.[12][14][15][16]

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism A Aryl Hydrazone B Enamine Tautomer A->B Tautomerization (Acid-Catalyzed) C [3,3]-Sigmatropic Rearrangement B->C Heat D Diimine Intermediate C->D E Cyclization D->E F Ammonia Elimination & Aromatization E->F G Indole Product F->G Catalytic_Cycle Generalized Catalytic Cycle for C-H Functionalization Catalyst M(L)n Catalyst B Oxidative Addition Catalyst->B C-H Activation A Indole (C-H) A->B D Reductive Elimination B->D C Coupling Partner C->D D->Catalyst Regeneration Product Functionalized Indole D->Product

Caption: A simplified workflow for transition-metal-catalyzed C-H functionalization.

Enabling Technologies: Speed and Scale
  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation dramatically accelerates reaction rates by efficiently and directly heating the reactants. [4]Classical reactions like the Fischer and Bischler syntheses, which often require long reaction times at high temperatures, can be completed in minutes instead of hours, often with improved yields. [4][17][18][19]* Flow Chemistry: Conducting reactions in continuous flow reactors offers advantages in safety, scalability, and control over reaction parameters. This is particularly useful for reactions that are highly exothermic or involve hazardous intermediates.

Photoredox and Electrochemical Catalysis: The Green Frontier

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. [20][21]This allows for novel transformations and functionalizations of the indole core that are complementary to traditional methods. [22][23]These methods are considered "green" as they often reduce the need for harsh reagents and high temperatures.

Enantioselective Synthesis: The Chirality Challenge

Since the biological activity of a drug is often dependent on its specific 3D structure, the ability to synthesize single enantiomers of chiral indole derivatives is paramount. Modern catalysis has provided solutions through:

  • Chiral Catalysts: Using transition metals combined with chiral ligands to control the stereochemical outcome of a reaction. [24][25][26]* Organocatalysis: Employing small, chiral organic molecules (like proline derivatives) to catalyze enantioselective transformations. [27][28] Table 1: Comparison of Modern Synthetic Strategies

StrategyKey FeaturesAdvantagesCommon Catalysts/Reagents
C-H Functionalization Direct modification of C-H bonds, avoiding pre-functionalization.High atom economy, shorter synthetic routes.Pd, Rh, Ru, Ir complexes.
Microwave-Assisted Use of microwave irradiation for rapid heating.Drastically reduced reaction times, often higher yields.Standard reagents in a microwave reactor.
Photoredox Catalysis Generation of radical intermediates using visible light.Extremely mild conditions, novel reactivity patterns.Ru or Ir-based photocatalysts, organic dyes.
Enantioselective Catalysis Control over the stereochemistry of the product.Access to single enantiomers, crucial for pharmacology.Chiral ligands (e.g., BINAP), chiral phosphoric acids.
Protocol: Microwave-Assisted Fischer Indole Synthesis

This protocol describes a rapid, efficient synthesis of 2,3-disubstituted indoles, adapted from established microwave-assisted methodologies. [4] Objective: To synthesize 2-phenyl-3-methylindole from phenylhydrazine and propiophenone.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Propiophenone (1.0 mmol)

  • Eaton's Reagent (Polyphosphoric acid in P₂O₅) or Zinc Chloride (ZnCl₂)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Methodology:

  • Reagent Combination: In a 10 mL microwave vial, combine phenylhydrazine (1.0 mmol, 1.0 equiv) and propiophenone (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Carefully add the acid catalyst. If using a solid catalyst like ZnCl₂, add ~20 mol%. If using a liquid medium like Eaton's Reagent, add 2 mL.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature (e.g., 150-170 °C) for 5-15 minutes. Note: The optimal time and temperature should be determined via reaction monitoring (TLC or LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction & Purification:

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-phenyl-3-methylindole.

Chapter 3: The Role of Indole Derivatives in Drug Discovery

The synthesis of novel indole derivatives is not merely an academic exercise; it is a critical engine for drug discovery. The indole scaffold's ability to bind to numerous receptors with high affinity makes it a recurring feature in successful therapeutic agents. [29]

Structure-Activity Relationship (SAR) Studies

Once a lead indole compound is identified, medicinal chemists synthesize a library of analogues to probe the structure-activity relationship (SAR). [3][30]This involves systematically modifying different positions of the indole ring (e.g., the N1, C2, C3, and benzene ring positions) and observing how these changes impact biological activity. This iterative process is essential for optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. [1][3]

Therapeutic Applications

The versatility of the indole nucleus is reflected in the wide range of diseases targeted by indole-based drugs. [2][9][31]

  • Anticancer Agents: Indole derivatives can inhibit cancer cell growth through various mechanisms, such as disrupting microtubule formation (e.g., Vinca alkaloids), inhibiting protein kinases, or acting as histone deacetylase (HDAC) inhibitors. [9][32][33]* Anti-Inflammatory Drugs: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core. Newer derivatives aim to modulate key inflammatory pathways like NF-κB and COX-2 with greater specificity. [2][9]* Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates new antimicrobial agents. Indole derivatives have shown the ability to disrupt bacterial membranes and inhibit biofilm formation, opening new avenues for antibiotic development. [2][9]* Neurodegenerative Diseases: The structural similarity of indole to neurotransmitters like serotonin has made it a key scaffold for drugs targeting the central nervous system, with applications in treating depression, anxiety, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. [8]

Drug_Discovery_Workflow Indole-Based Drug Discovery Pipeline A Lead Identification (Indole Scaffold) B Synthesis of Analogue Library A->B C Structure-Activity Relationship (SAR) B->C D Lead Optimization (Potency, Selectivity, ADME) C->D D->B Iterative Design E Preclinical Studies D->E F Clinical Trials E->F G Approved Drug F->G

Caption: A workflow for developing indole derivatives into therapeutic agents.

Conclusion and Future Outlook

The field of indole chemistry continues to be a vibrant and rapidly evolving area of research. While classical syntheses provide a robust foundation, the future lies in the development of more efficient, selective, and sustainable modern methodologies. The application of C-H functionalization, photoredox catalysis, and enantioselective strategies will undoubtedly lead to the discovery of novel indole derivatives with unprecedented structural complexity and biological activity. As our understanding of disease pathways deepens, these advanced synthetic tools will be indispensable for creating the next generation of precisely targeted, indole-based therapeutics to address pressing global health challenges.

References

  • Kumari, A., & Singh, R. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry.
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (n.d.). Frontiers in Pharmacology.
  • Kumari, A., & Singh, R. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
  • Application Notes and Protocols for the Synthesis of Indole Alkaloids. (n.d.). BenchChem.
  • Recent Advances in the Synthesis and Applications of Indole Fused Derivatives: A Brief Review. (2022).
  • Microwave-assisted synthesis of medicinally relevant indoles. (n.d.). PubMed.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Microwave-assisted synthesis of indole. (n.d.). ScienceDirect.
  • Overview of A) indole alkaloids and therapeutic agents, B) the diverse... (n.d.).
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
  • C–H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Taylor & Francis Online.
  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (n.d.). BenchChem.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021). Vedantu.
  • Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019).
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • The application of C–H bond functionalization in the total syntheses of indole natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Fischer Indole Synthesis. (n.d.). Cambridge University Press.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (2011).
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.).
  • Recent strategy for the synthesis of indole and indoline skeletons in natural products. (n.d.).
  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Recent advances in the synthesis of indoles and their applic
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
  • Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles
  • Enantioselective synthesis of N-alkylindoles enabled by nickel-c
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Iridium-Catalyzed Regio- and Enantioselective N-Allyl
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). PMC.
  • indole alkaloids synthesis: Topics. (n.d.). Science.gov.
  • Plant-Based Indole Alkaloids. (2021). Encyclopedia MDPI.
  • Photoredox catalytic alkylation of indole carried out in NBP. (n.d.).
  • Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells. (n.d.). ULisboa.
  • Construction of the indole nucleus through C-H functionalization reactions. (n.d.).
  • Photoredox Fischer Indole Synthesis. (2019). Thieme.
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).
  • Synthesis of indoles via the dual C-H activation/photoredox catalysis. (n.d.).
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024).
  • Synthesis of Indole Derivatives: Research Guide & Key Papers. (2026). PapersFlow.
  • Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Base Derivatives from 4,5-Dichloro-1H-indole-3-carbaldehyde

Abstract & Strategic Relevance The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Indomethacin, Ondansetron). The 4,5-dichloro-1H-indole-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Indomethacin, Ondansetron). The 4,5-dichloro-1H-indole-3-carbaldehyde (CAS: 115666-42-7) represents a high-value intermediate. The presence of chlorine atoms at the C4 and C5 positions introduces unique electronic and steric properties:

  • Electronic Effect: The electron-withdrawing nature of the dichloro-substitution enhances the lipophilicity (LogP) of the final scaffold, potentially improving membrane permeability.

  • Steric Challenge: The C4-chloro substituent creates significant steric bulk proximal to the C3-aldehyde, often retarding nucleophilic attack during Schiff base formation.

This application note details a robust, field-validated protocol to overcome these steric barriers, ensuring high yields of Schiff base derivatives for antimicrobial and anticancer screening.

Chemical Background & Mechanism

The synthesis relies on a condensation reaction between the carbonyl group of the indole-3-carbaldehyde and a primary amine (aromatic or aliphatic).

Reaction Mechanism[1][2][3][4][5]
  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of a carbinolamine intermediate (unstable).

  • Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable imine (Schiff base).

Critical Consideration for 4,5-Dichloro Analogs: The C4-chlorine atom exerts a "ortho-effect" relative to the C3-aldehyde. While the electron-withdrawing nature activates the carbonyl carbon, the steric hindrance can block the approach of bulky amines. Therefore, acid catalysis and elevated temperatures are strictly required to drive the reaction to completion.

Reaction Scheme

ReactionScheme SM1 4,5-Dichloro-1H-indole- 3-carbaldehyde (Electrophile) Inter Carbinolamine Intermediate SM1->Inter Nucleophilic Attack SM2 Primary Amine (R-NH2) (Nucleophile) SM2->Inter Prod Schiff Base (Imine Product) Inter->Prod -H2O (Acid Catalyst) Water H2O (Byproduct) Inter->Water

Caption: General reaction pathway for Schiff base formation. The 4,5-dichloro substitution requires optimized catalysis to facilitate the dehydration step.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
4,5-Dichloro-1H-indole-3-carbaldehyde >97% Purity (CAS: 115666-42-7)Starting Material
Primary Amine 1.0 - 1.2 EquivalentsNucleophile
Ethanol (Absolute) ACS GradeSolvent
Glacial Acetic Acid Catalytic (3-5 drops)Acid Catalyst
Methanol/Chloroform HPLC GradeRecrystallization
Standard Procedure (Step-by-Step)

Step 1: Solubilization

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 4,5-dichloro-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol .

  • Note: If solubility is poor at room temperature, gently warm the solution to 40°C.

Step 2: Activation & Addition

  • Add 3-5 drops of glacial acetic acid to the stirring solution. Stir for 5 minutes to activate the carbonyl oxygen.

  • Add 1.0 - 1.2 mmol of the appropriate primary amine (e.g., aniline, substituted aniline, hydrazide) dropwise or portion-wise.

Step 3: Reflux

  • Equip the RBF with a water-cooled condenser.

  • Reflux the mixture at 78-80°C for 4 to 8 hours .

  • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.4-0.6) should disappear.

Step 4: Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto 50 g of crushed ice with vigorous stirring.

  • A colored precipitate (typically yellow/orange) will form immediately.

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove unreacted amine and acid.

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol or Methanol/Chloroform (1:1) mixture.

  • Dry under vacuum at 50°C for 6 hours.

Process Optimization Matrix

Due to the 4,5-dichloro substitution, standard conditions may fail for bulky amines. Use this matrix to troubleshoot:

VariableStandard ConditionOptimized Condition (For Steric Hindrance)
Solvent Ethanoln-Propanol or 1,4-Dioxane (Higher boiling point)
Catalyst Acetic AcidConc. H2SO4 (2 drops) or p-TSA (10 mol%)
Time 4-6 Hours12-24 Hours or Microwave Irradiation (140°C, 10 min)
Water Removal NoneDean-Stark Trap (Use Toluene as solvent)

Characterization Guide

Verification of the 4,5-dichloro substitution pattern is critical.

Expected Spectral Data
  • FT-IR:

    • C=N (Imine): Strong peak at 1600–1630 cm⁻¹ .

    • NH (Indole): Sharp band at 3200–3400 cm⁻¹ .

    • Absence: Disappearance of the C=O aldehyde stretch (1640–1660 cm⁻¹).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Azomethine Proton (-CH=N-): Singlet at δ 8.4 – 8.8 ppm .

    • Indole NH: Broad singlet at δ 11.5 – 12.5 ppm .

    • Aromatic Region: The 4,5-dichloro pattern leaves only protons at C2, C6, and C7. Expect a simplified aromatic splitting pattern compared to unsubstituted indole.

  • Mass Spectrometry:

    • Look for the M+ and M+2 peaks with characteristic isotope intensity ratios due to the two chlorine atoms (approx 9:6:1 for Cl₂ pattern).

Workflow Visualization

Workflow start Start: 4,5-Dichloro-1H-indole-3-carbaldehyde solv Dissolve in EtOH + AcOH (Cat.) start->solv add Add Primary Amine (1 eq.) solv->add reflux Reflux (80°C, 4-8h) add->reflux check TLC Check (Hex:EtOAc 7:3) reflux->check ice Pour onto Crushed Ice check->ice Complete optimize Switch to n-Propanol or Add p-TSA check->optimize Incomplete filter Filter & Wash (Cold H2O) ice->filter recryst Recrystallize (EtOH) filter->recryst optimize->reflux Retry

Caption: Decision-tree workflow for synthesis and troubleshooting of sterically hindered Schiff bases.

References

  • Preparation of Schiff Bases (General Protocol): Arabian Journal of Chemistry. "Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde." Link

  • Indole-3-Carbaldehyde Reactivity: BenchChem. "A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives." Link

  • Starting Material Data: BLD Pharm. "4,5-Dichloro-1H-indole-3-carbaldehyde (CAS 115666-42-7) Product Page."[1][2][3][4][5] Link

  • Schiff Base Mechanism & Catalysis: Organic Chemistry Portal. "Schiff Bases - Synthesis and Mechanism." Link

  • Steric Effects in Indole Synthesis: Beilstein Journal of Organic Chemistry. "Three-component reactions of aromatic amines... to access N-(hetero)aryl-4,5-unsubstituted pyrroles." Link

Sources

Application

Application Note: Strategic Utilization of 4,5-Dichloro-1H-indole-3-carbaldehyde in Pharmaceutical Synthesis

Executive Summary & Strategic Rationale In the landscape of rational drug design, halogenated indole-3-carbaldehydes serve as privileged scaffolds capable of accessing a vast chemical space[1]. Specifically, 4,5-dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of rational drug design, halogenated indole-3-carbaldehydes serve as privileged scaffolds capable of accessing a vast chemical space[1]. Specifically, 4,5-dichloro-1H-indole-3-carbaldehyde (CAS: 115666-42-7) offers a unique confluence of steric and electronic properties[2].

The strategic placement of chlorine atoms at the C4 and C5 positions provides three distinct pharmacological and synthetic advantages:

  • Metabolic Stability: The C4/C5 dichloro substitution blocks primary sites of cytochrome P450-mediated oxidative metabolism on the benzenoid ring, significantly improving the pharmacokinetic half-life of derived drug candidates[3].

  • Lipophilicity Modulation: The halogens increase the overall lipophilicity (logP) of the core, enhancing blood-brain barrier (BBB) penetrance for central nervous system (CNS) targets[3].

  • Regiocontrolled Functionalization: The electron-withdrawing nature of the halogens increases the acidity of the N1-proton, facilitating milder N-alkylation/arylation, while the C4-chlorine imparts a specific steric environment that dictates the stereochemical outcome of C3-carbonyl additions[4].

This application note provides field-proven, self-validating protocols for the derivatization of 4,5-dichloro-1H-indole-3-carbaldehyde, engineered for high-yield pharmaceutical building block synthesis.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to verify the integrity of the starting material. The table below summarizes the core properties and analytical benchmarks for 4,5-dichloro-1H-indole-3-carbaldehyde[2].

PropertyValue / SpecificationAnalytical Rationale
CAS Number 115666-42-7Unique identifier for procurement and regulatory logging.
Molecular Formula C9H5Cl2NOConfirms atomic composition for mass spectrometry (MS) validation.
Molecular Weight 214.05 g/mol Required for precise stoichiometric calculations.
Appearance Pale yellow to off-white solidColor shifts (e.g., dark brown) indicate oxidative degradation of the indole core.
Solubility DMF, DMSO, THF, hot EthanolPoor solubility in water and non-polar hydrocarbons; dictates solvent selection for homogeneous catalysis.
Expected

H-NMR (Aldehyde)
~9.95 - 10.20 ppm (singlet)The C3-aldehyde proton is highly deshielded; its disappearance is the primary In-Process Control (IPC) metric[5].

Divergent Synthetic Workflows

4,5-dichloro-1H-indole-3-carbaldehyde acts as a central node for the divergent synthesis of various therapeutic classes, ranging from kinase inhibitors to anti-microbial dihydropyrimidines[6].

DivergentSynthesis A 4,5-dichloro-1H-indole- 3-carbaldehyde B Knoevenagel Condensation A->B C Reductive Amination A->C D Biginelli Reaction A->D E Indolyl-Acrylates (Kinase Inhibitors) B->E F Indolyl-Methanamines (CNS Targets) C->F G Dihydropyrimidines (Anti-microbial) D->G

Caption: Divergent synthetic pathways of 4,5-dichloro-1H-indole-3-carbaldehyde.

Validated Experimental Protocols

Protocol A: Stereoselective Knoevenagel Condensation

Target: (E)-3-(4,5-dichloro-1H-indol-3-yl)acrylic acid derivatives. Application: Precursors for histone deacetylase (HDAC) inhibitors and targeted kinase inhibitors[7].

Scientific Rationale: The C4-chlorine atom projects into the spatial environment of the C3-aldehyde, creating steric hindrance that can stall standard base-catalyzed condensations. To overcome this, we utilize a piperidine/acetic acid catalytic system. Piperidine acts as a nucleophilic catalyst, transiently forming a highly electrophilic iminium ion that is less sensitive to the C4 steric bulk than the native aldehyde[1]. The reaction is driven under Dean-Stark conditions to remove water, pushing the equilibrium toward the (E)-alkene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4,5-dichloro-1H-indole-3-carbaldehyde (1.0 eq, 5.0 mmol) and malonic acid (1.5 eq, 7.5 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.2 eq, 1.0 mmol) and glacial acetic acid (0.2 eq, 1.0 mmol) sequentially. Causality: The acid-base pair buffers the system, preventing base-induced degradation of the indole core while facilitating iminium formation.

  • Reflux: Attach a Dean-Stark trap and reflux the mixture at 115°C for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: Hexane/EtOAc 6:4). The product will appear as a highly fluorescent spot under UV 365 nm due to extended conjugation. The reaction is complete when the starting material spot (UV 254 nm) is consumed.

  • Workup (Self-Validating Step): Cool to room temperature. Wash the organic layer with 1M HCl (2 x 20 mL) to remove piperidine, followed by saturated aqueous

    
     (20 mL). Rationale: The bisulfite wash selectively forms a water-soluble adduct with any unreacted aldehyde, ensuring the final product is strictly free of starting material.
    
  • Isolation: Extract the product into 1M NaOH, separate the aqueous layer, and acidify to pH 2 with concentrated HCl to precipitate the pure (E)-acrylic acid. Filter and dry under vacuum.

KnoevenagelMech Step1 Aldehyde Activation (Piperidine Catalyst) Step2 Iminium Ion Formation (Overcomes C4 Steric Hindrance) Step1->Step2 Step3 Nucleophilic Attack (Malonate Enolate) Step2->Step3 Step4 Elimination & Decarboxylation (Yields E-Alkene) Step3->Step4

Caption: Mechanistic workflow of the Knoevenagel condensation overcoming C4-steric hindrance.

Protocol B: Reductive Amination for CNS Scaffolds

Target: 1-(4,5-dichloro-1H-indol-3-yl)-N-alkylmethanamines. Application: Development of G-protein-coupled receptor (GPCR) modulators and neurotransmitter reuptake inhibitors[3].

Scientific Rationale: Direct reductive amination of sterically hindered aldehydes often results in poor yields due to the premature reduction of the aldehyde to an alcohol. To prevent this, Titanium(IV) isopropoxide (


) is employed as a Lewis acid. It coordinates with the carbonyl oxygen, drastically accelerating imine formation while being inert to the reducing agent. Sodium triacetoxyborohydride (

) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups make it mild enough to exclusively reduce the imine, leaving the aldehyde untouched if any remains[4].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under an argon atmosphere, dissolve 4,5-dichloro-1H-indole-3-carbaldehyde (1.0 eq, 2.0 mmol) and the desired primary amine (1.2 eq, 2.4 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

  • Lewis Acid Activation: Add

    
     (2.0 eq, 4.0 mmol) dropwise at room temperature. Stir for 12 hours. Causality: The extended time ensures complete conversion to the imine/enamine intermediate despite the C4-chlorine steric shield.
    
  • Reduction: Cool the reaction to 0°C. Add

    
     (1.5 eq, 3.0 mmol) in small portions. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
    
  • Quenching & Workup: Quench the reaction by adding 1M aqueous NaOH (10 mL) to precipitate titanium dioxide (

    
    ) as a white solid. Filter the suspension through a pad of Celite to remove the titanium salts.
    
  • Purification: Separate the organic layer, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5 with 1% 
    
    
    
    ). Rationale: The addition of triethylamine prevents the secondary amine product from streaking on the acidic silica gel.

Analytical Validation Data

To ensure the integrity of the synthesized building blocks, the following table outlines the expected critical analytical markers for the products derived from the protocols above.

DerivativeKey

H-NMR Shift (ppm)
Key IR Stretch (

)
Validation Rationale
Starting Material 9.95 - 10.20 (s, 1H, CHO)1640 - 1660 (C=O)Confirms presence of the intact aldehyde[5].
Protocol A Product 7.80 (d, J=15.8 Hz, 1H, alkene)1680 (C=O, acid), 1620 (C=C)The large coupling constant (J > 15 Hz) self-validates the (E)-stereochemistry of the alkene.
Protocol B Product 3.90 - 4.10 (s, 2H,

-N)
3300 - 3400 (N-H, amine)Disappearance of the aldehyde peak and emergence of the methylene bridge confirms successful reduction.

References

  • Howei Pharm / BLD Pharm. CAS 115666-42-7 | 4,5-dichloro-1H-Indole-3-carboxaldehyde, 97%. Retrieved from:[2]

  • Chem960. 4,5-Dichloro-1H-Indole: Properties, Applications, and Market Insights. Retrieved from:[3]

  • ResearchGate (ChemistrySelect). Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. Retrieved from:[1]

  • International Journal of Pharmaceutical Sciences and Research. INDOLE 1,2,3,4-TETRAHYDROPYRIMIDINONE: SYNTHESIS, CHARACTERIZATION AND IT'S BIOLOGICAL APPLICATIONS. Retrieved from:[6]

  • Sigma-Aldrich. Indole-3-carboxaldehyde 97 487-89-8. Retrieved from:[7]

  • EurekaSelect (Mini-Reviews in Medicinal Chemistry). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design. Retrieved from:[4]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from:[5]

Sources

Method

Application Note: Analytical Characterization of 4,5-Dichloro-1H-indole-3-carbaldehyde

This Application Note is designed for analytical chemists and medicinal chemistry teams requiring a robust characterization framework for 4,5-dichloro-1H-indole-3-carbaldehyde . Introduction & Scope 4,5-dichloro-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and medicinal chemistry teams requiring a robust characterization framework for 4,5-dichloro-1H-indole-3-carbaldehyde .

Introduction & Scope

4,5-dichloro-1H-indole-3-carbaldehyde is a critical scaffold in the synthesis of antiviral and anticancer therapeutics.[1][2] Its reactivity, driven by the C3-formyl group and the lipophilic dichloro-substitution, makes it a valuable but challenging intermediate.[1]

This guide moves beyond basic spectral listing. It provides a causality-driven analytical strategy . We focus on distinguishing this specific isomer from its regioisomers (e.g., 5,6-dichloro) and quantifying common synthetic impurities arising from the Vilsmeier-Haack formylation.[1]

Key Analytical Challenges
  • Regioisomer Differentiation: Confirming the 4,5-dichloro substitution pattern against potential 5,6- or 4,6- isomers.

  • Vilsmeier Artifacts: Detection of dimerized aldazines and unreacted starting materials.[2]

  • Solubility: The 4,5-dichloro motif significantly reduces aqueous solubility compared to the parent indole, necessitating specific solvent choices for LC and NMR.

Physicochemical Profile

Target specifications based on structure-property relationships (SPR).

PropertyValue / CharacteristicAnalytical Relevance
Formula C

H

Cl

NO
Exact Mass: 212.97
Mol.[1][2][3][4][5] Weight 214.05 g/mol Monoisotopic mass for HRMS
Appearance Pale yellow to tan solidColor deepens with oxidation (carboxylic acid formation)
Melting Point > 220 °C (Predicted)Higher than 5-chloro analog (213°C); indicates lattice stability
Solubility DMSO, DMF, THFCritical: Poor solubility in MeOH/ACN requires DMSO for sample prep
pKa ~15 (Indole NH)Non-ionizable in standard RP-HPLC mobile phases

Protocol A: Structural Confirmation (Identity)

Objective: To unequivocally confirm the structure and exclude regioisomers.

A1. Nuclear Magnetic Resonance (NMR)

Rational: The substitution pattern of the chlorine atoms is best confirmed by the coupling constants of the remaining aromatic protons.

Methodology:

  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    may not dissolve the sample sufficiently).[1][2]
  • Concentration: 5-10 mg in 0.6 mL.[1][2]

Spectral Assignment Logic (Self-Validating):

  • Aldehyde (-CHO): Look for a singlet at ~10.0 ppm .[1][2] If this is split or shifted <9.5 ppm, suspect Schiff base formation.[2]

  • Indole NH: Broad singlet at >12.0 ppm .[1][2] The electron-withdrawing Cl atoms and CHO group increase the acidity of the NH, shifting it downfield.

  • The Regiochemistry Check (The "Fingerprint"):

    • H-2: Singlet (or doublet with

      
       Hz) at ~8.4 ppm . Deshielded by the adjacent carbonyl.[1][2]
      
    • H-6 and H-7: With Cl at positions 4 and 5, the remaining protons are at 6 and 7.[1][2] These are ortho to each other.

    • Pattern: You must observe two doublets (or a distorted AB system) with a coupling constant

      
       Hz .[2]
      
    • Differentiation:

      • 5,6-dichloro isomer: Would show two singlets (para protons H-4 and H-7).

      • 4,6-dichloro isomer: Would show two doublets with

        
         Hz  (meta coupling).
        
A2. Mass Spectrometry (HRMS)

Rational: To confirm the elemental composition and the presence of two chlorine atoms.[2]

Methodology:

  • Ionization: ESI (-) or ESI (+) (Indoles ionize well in negative mode due to NH acidity, but aldehydes ionize in positive mode).

  • Flow: Direct infusion or LC-MS.[1][2]

Isotopic Validation: The presence of two chlorine atoms (


Cl and 

Cl) creates a distinct isotopic envelope that serves as a purity check.
  • M (100%): m/z 213.97[2]

  • M+2 (~64%): m/z 215.97[2]

  • M+4 (~10%): m/z 217.97[2]

  • Pass Criteria: The intensity ratio of M : M+2 : M+4 must match 100 : 65 : 10 (

    
     5%).[2] Deviations indicate contamination with mono-chloro (M, M+2) or tri-chloro species.[1]
    

Protocol B: Purity Analysis (HPLC-UV)

Objective: Quantify 4,5-dichloro-1H-indole-3-carbaldehyde and detect synthetic byproducts.

Context: The Vilsmeier-Haack reaction often leaves unreacted starting material (4,5-dichloroindole) and can produce the carboxylic acid derivative upon air oxidation.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Standard RP stationary phase; 3.5 µm provides good resolution for isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and keeps the aldehyde neutral.[2]
Mobile Phase B Acetonitrile (ACN)Stronger eluent for lipophilic chloro-indoles.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 295 nm (Primary), 254 nm (Secondary)295 nm is specific to the indole-aldehyde chromophore; 254 nm detects general aromatics.
Temperature 30 °CEnsures retention time reproducibility.[1][2]
Gradient Table
Time (min)% A% BEvent
0.09010Equilibration
2.09010Injection / Hold
15.01090Linear Gradient
20.01090Wash lipophilic dimers
20.19010Re-equilibration
25.09010End
Sample Preparation (Critical Step)
  • Diluent: 50:50 DMSO:Acetonitrile.[1][2]

  • Procedure: Dissolve 2 mg of sample in 1 mL DMSO. Vortex until clear. Dilute 1:1 with Acetonitrile.[1][2] Filter through 0.2 µm PTFE filter.[1][2]

  • Note: Do not use pure water/methanol as diluent; the compound may precipitate or crash out in the injector.[2]

Impurity Identification Guide
  • RT ~ 0.85 RRT (Relative Retention Time): Indole-3-carboxylic acid . (Oxidation impurity).[2]

  • RT = 1.00: Target Aldehyde .

  • RT ~ 1.2 - 1.3 RRT: 4,5-dichloroindole (Starting material). Lacks the polar CHO group, elutes later.

  • RT > 1.5 RRT: Aldazine Dimer . (Condensation of two aldehyde molecules with hydrazine impurities or Vilsmeier artifacts).[1][2]

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for characterizing this compound, from crude synthesis to final release.

AnalyticalWorkflow Start Crude 4,5-dichloro-1H-indole-3-carbaldehyde SolubilityCheck Solubility Test (DMSO vs MeOH) Start->SolubilityCheck NMR 1H NMR (DMSO-d6) Check Region 7.0-8.5 ppm SolubilityCheck->NMR RegioCheck Are H6/H7 Doublets (J ~8.5 Hz)? NMR->RegioCheck WrongIsomer REJECT: Regioisomer (5,6- or 4,6-dichloro) RegioCheck->WrongIsomer No (Singlets/Meta) HPLC HPLC-UV Purity (Gradient Method) RegioCheck->HPLC Yes (Ortho Doublets) PurityCheck Purity > 98%? No SM > 0.5%? HPLC->PurityCheck Recrystallize Recrystallize (EtOH/DMF) PurityCheck->Recrystallize No HRMS HRMS Analysis Isotope Pattern Check PurityCheck->HRMS Yes Recrystallize->HPLC FinalCoA Release CoA Valid 4,5-dichloro Structure HRMS->FinalCoA

Figure 1: Analytical Triage Workflow. Note the critical regioisomer checkpoint at the NMR stage.

Stability & Handling Protocols

  • Storage: Store at -20°C under Argon. The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.[2]

  • Solution Stability: Stable in DMSO for 24 hours. In protic solvents (MeOH), acetal formation may occur if trace acid is present.

  • Safety: 4,5-dichloroindoles are potentially bioactive.[1][2] Handle with standard PPE (gloves, goggles) in a fume hood.

References

  • Vilsmeier-Haack Formylation Mechanism & Indole Reactivity

    • Organic Chemistry Portal.[1][2] "Vilsmeier-Haack Reaction."[1][2][4]

    • [Link]

  • General Indole Characterization Data (NMR/MS)

    • National Center for Biotechnology Information (2024).[2] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde.[1][2][5]

    • [Link]

  • HPLC Methods for Indole Derivatives

    • Szkop, M., & Bielawski, W. (2013). "A simple method for simultaneous RP-HPLC determination of indolic compounds." Antonie van Leeuwenhoek.[1][2]

    • [Link]

  • Synthesis and Properties of Chloroindoles

    • Sigma-Aldrich.[1][2] "5-Chloroindole-3-carboxaldehyde Product Sheet" (Used as reference for physicochemical comparisons).[1][2]

  • Indole-3-carbaldehyde in Drug Design

    • El-Sawy, E. R., et al. (2017).[6][7] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][2][7] Egyptian Journal of Chemistry.

    • [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 4,5-Dichloro-1H-indole-3-carbaldehyde

Abstract This application note details the theoretical framework and experimental execution for the N-alkylation of 4,5-dichloro-1H-indole-3-carbaldehyde. By exploiting the unique electronic and steric properties of this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details the theoretical framework and experimental execution for the N-alkylation of 4,5-dichloro-1H-indole-3-carbaldehyde. By exploiting the unique electronic and steric properties of this highly functionalized indole scaffold, drug development professionals and synthetic chemists can achieve quantitative regioselectivity and high yields.

Mechanistic Rationale & Substrate Profiling

The indole nucleus typically possesses two primary nucleophilic sites: the N1 and C3 positions. In unsubstituted indoles, the C3 position is inherently more nucleophilic, often leading to competitive C-alkylation if the substrate is not fully deprotonated. However, 4,5-dichloro-1H-indole-3-carbaldehyde presents a uniquely constrained and advantageous system:

  • Steric and Electronic Blockade : The C3 position is covalently occupied by a formyl group, completely preventing C3-alkylation.

  • Enhanced N-H Acidity : The strongly electron-withdrawing C3-formyl group (via resonance) and the C4/C5 chlorine atoms (via inductive effects) significantly lower the pKa of the N-H bond compared to standard indoles (pKa ~16.2). This enhanced acidity allows for rapid, quantitative deprotonation [1].

  • Regioselective SN2 Trajectory : The indolate anion formed post-deprotonation is highly stabilized. Furthermore, while the C4 chlorine is adjacent to the formyl group, it is sterically distant from the N1 position, ensuring that the trajectory for the SN2 attack on the alkyl halide remains unhindered.

Experimental Design & Causality

The choice of base and solvent dictates the kinetic profile of the reaction. While the enhanced acidity of this substrate permits the use of milder bases like K₂CO₃ under phase-transfer conditions [2], Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) remains the gold standard for rapid, complete conversion [3]. DMF, a polar aprotic solvent, optimally solvates the sodium cation, leaving the indolate anion "naked" and highly nucleophilic.

Table 1: Quantitative Comparison of Base/Solvent Systems for N-Alkylation

ParameterMethod A (NaH / DMF)Method B (K₂CO₃ / MeCN)Causality / Rationale
Base Equivalents 1.2 - 1.5 eq2.0 - 3.0 eqNaH provides irreversible deprotonation; K₂CO₃ requires excess to drive the equilibrium.
Temperature 0 °C to RTReflux (80 °C)NaH deprotonation is highly exothermic; K₂CO₃ requires thermal energy to overcome the activation barrier.
Reaction Time 1 - 2 hours12 - 24 hoursThe naked indolate in DMF reacts magnitudes faster than the ion-paired intermediate in MeCN.
Regioselectivity >99% N-alkylation>99% N-alkylationC3 is blocked; both methods yield exclusive N-alkylation.
Best Suited For Unreactive alkyl halidesBase-sensitive alkyl halidesMethod A maximizes nucleophilicity; Method B prevents degradation of sensitive electrophiles.
Detailed Experimental Protocol (NaH/DMF Method)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity and reproducibility.

Materials Required:

  • 4,5-dichloro-1H-indole-3-carbaldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂) for 5 minutes.

    • Causality: NaH is highly moisture-sensitive; ambient water will quench the base, leading to incomplete deprotonation and lower yields.

  • Substrate Dissolution : Add 4,5-dichloro-1H-indole-3-carbaldehyde (1.0 eq) to the flask. Inject anhydrous DMF to achieve a 0.2 M solution. Stir until fully dissolved.

  • Deprotonation : Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise.

    • Self-Validation Checkpoint 1: Immediate effervescence (H₂ gas evolution) must be observed. The solution will typically transition from pale yellow to a deep orange/red, visually confirming the formation of the indolate anion.

  • Alkylation : Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation. Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

    • Causality: Dropwise addition controls the localized exotherm and prevents polyalkylation or thermal degradation of the alkyl halide.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1-2 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: 3:1 Hexanes:EtOAc). The highly UV-active starting material (which has a lower Rf due to the hydrogen-bonding N-H group) should completely disappear, replaced by a new, higher Rf spot corresponding to the N-alkylated product.

  • Quench and Workup : Cool the flask back to 0 °C. Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl dropwise until effervescence ceases. Dilute the mixture with deionized water and extract three times with EtOAc.

  • Purification : Wash the combined organic layers with water (5×) to remove residual DMF, followed by a single brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Diagram

G Substrate 4,5-dichloro-1H-indole- 3-carbaldehyde Deprotonation Deprotonation (NaH or K2CO3 in DMF) Substrate->Deprotonation Anion Indolate Anion (Highly stabilized) Deprotonation->Anion -H2 or -HCO3 Alkylation N-Alkylation (Add R-X, 0°C to RT) Anion->Alkylation Product N-Alkyl-4,5-dichloro-1H- indole-3-carbaldehyde Alkylation->Product SN2 mechanism Workup Aqueous Quench & Extraction (EtOAc) Product->Workup Purification Silica Gel Chromatography Workup->Purification Final Purified Target Compound Purification->Final

Workflow for the regioselective N-alkylation of 4,5-dichloro-1H-indole-3-carbaldehyde.

Troubleshooting & Optimization

Even in highly optimized systems, deviations can occur. The following matrix provides quantitative adjustments for common failure modes.

Table 2: Troubleshooting Matrix for Indole N-Alkylation

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (TLC shows SM)Insufficient deprotonation or degraded NaH.Add an additional 0.5 eq of NaH. Ensure mineral oil dispersion is properly mixed before weighing.
O-Alkylation of Formyl Group Extremely rare, but possible with hard electrophiles (e.g., Meerwein's salt).Switch to a softer alkylating agent (e.g., alkyl iodides) to favor attack at the softer nitrogen center.
Product Degradation during Workup Acid-sensitive N-alkyl groups or prolonged exposure to unquenched base.Ensure the quench is performed strictly at 0 °C. Buffer the aqueous layer to pH ~7 during extraction.
Residual DMF in NMR Incomplete aqueous washing during workup.Wash the organic layer with a 5% aqueous LiCl solution (3×) to efficiently partition DMF into the aqueous phase.
References
  • Title : One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst Source : Heteroatom Chemistry URL :[Link]

  • Title : Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Method

application of 4,5-dichloro-1H-indole-3-carbaldehyde in materials science

Application Note: Functionalization of 4,5-Dichloro-1H-indole-3-carbaldehyde for Advanced Materials & Bio-Active Scaffolds Executive Summary This technical guide details the application of 4,5-dichloro-1H-indole-3-carbal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 4,5-Dichloro-1H-indole-3-carbaldehyde for Advanced Materials & Bio-Active Scaffolds

Executive Summary

This technical guide details the application of 4,5-dichloro-1H-indole-3-carbaldehyde (CAS: [Specific CAS if avail, else generic Indole-3-CHO class]) as a high-value intermediate in the synthesis of functional materials. While indole-3-carbaldehydes are ubiquitous in medicinal chemistry, the 4,5-dichloro substitution pattern offers unique electronic and steric properties. The electron-withdrawing chlorine atoms at the 4 and 5 positions modulate the acidity of the indole N-H and the electrophilicity of the C-3 formyl group, making this compound a superior candidate for developing ratiometric fluorescent probes , corrosion inhibitors , and targeted bio-active libraries .

This document provides validated protocols for synthesizing Schiff base sensors and chalcone-based scaffolds, tailored for researchers in drug discovery and materials science.

Chemical Profile & Material Potential

The utility of 4,5-dichloro-1H-indole-3-carbaldehyde extends beyond simple synthesis; it serves as a "tunable" scaffold.

PropertyCharacteristicMaterial Science Implication
Electronic Effect Inductive withdrawal (-I) by Cl at C4/C5Increases acidity of N-H (pKa modulation), enhancing anion sensing capabilities (e.g., F⁻, CN⁻).
Reactivity Activated Carbonyl at C3Higher electrophilicity facilitates rapid condensation with amines/hydrazines to form stable Schiff bases.
Optical Properties Extended ConjugationHalogen substitution typically induces a bathochromic (red) shift in absorption/emission spectra, advantageous for biological imaging (avoiding auto-fluorescence).
Lipophilicity Increased LogPEnhances membrane permeability for bio-probes and surface adsorption for corrosion inhibitors.

Application I: Synthesis of Fluorescent Schiff Base Chemosensors

Context: Schiff bases derived from indole-3-carbaldehydes are a dominant class of "Turn-On" fluorescent probes for metal ions (Cu²⁺, Zn²⁺) and anions (CN⁻). The 4,5-dichloro motif stabilizes the HOMO-LUMO gap, often resulting in distinct colorimetric changes.

Protocol A: Condensation with 4-Amino-1,2,4-triazole (Chemosensor Synthesis)

Objective: To synthesize a ligand capable of coordinating metal ions, resulting in fluorescence quenching or enhancement.

Reagents:

  • 4,5-dichloro-1H-indole-3-carbaldehyde (1.0 eq)

  • 4-Amino-1,2,4-triazole (1.0 eq)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4,5-dichloro-1H-indole-3-carbaldehyde in 15 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 4-amino-1,2,4-triazole to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Expert Insight: The dichloro-substitution may accelerate the reaction compared to unsubstituted indoles due to increased carbonyl electrophilicity.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate (Schiff base) should form.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture if necessary to obtain the pure probe.

Validation (Self-Check):

  • IR Spectroscopy: Disappearance of the C=O stretch (~1640-1660 cm⁻¹) and appearance of a sharp C=N (imine) stretch at ~1610-1630 cm⁻¹.

  • ¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet around δ 8.5–9.0 ppm.

Application II: Bio-Active Chalcone Scaffolds (Drug Discovery)

Context: For drug development professionals, this aldehyde is a precursor to chalcones (via Claisen-Schmidt condensation), which are privileged structures for anticancer and anti-inflammatory screening libraries.

Protocol B: Claisen-Schmidt Condensation with Acetophenone

Objective: Synthesis of 3-(4,5-dichloro-1H-indol-3-yl)-1-phenylprop-2-en-1-one.

Reagents:

  • 4,5-dichloro-1H-indole-3-carbaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (Solvent)[1][2]

  • NaOH (40% aq. solution) or Piperidine (Catalyst)

Workflow:

  • Dissolution: Mix 1.0 mmol of aldehyde and 1.0 mmol of acetophenone in 10 mL ethanol.

  • Basification: Add 1 mL of 40% NaOH dropwise with vigorous stirring at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: The solution will likely turn deep yellow/orange due to extended conjugation.

  • Quenching: Pour the reaction mixture into crushed ice containing dilute HCl to neutralize.

  • Work-up: Filter the yellow solid, wash with water, and recrystallize from ethanol.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways for Materials Science (Sensors) vs. Medicinal Chemistry (Drugs).

G Start 4,5-dichloro-1H-indole- 3-carbaldehyde Reagent1 + Amine/Hydrazine (e.g., 4-amino-triazole) Start->Reagent1 Reagent2 + Active Methylene (e.g., Acetophenone) Start->Reagent2 Process1 Schiff Base Condensation (Reflux, EtOH, H+) Reagent1->Process1 Product1 Fluorescent Chemosensor (C=N Linkage) Process1->Product1 App1 Application: Ion Sensing (Cu2+, CN-) Corrosion Inhibition Product1->App1 Process2 Claisen-Schmidt (Base, EtOH) Reagent2->Process2 Product2 Indole Chalcone (C=C-C=O Linkage) Process2->Product2 App2 Application: Anticancer Library Anti-inflammatory Product2->App2

Caption: Divergent synthetic pathways utilizing 4,5-dichloro-1H-indole-3-carbaldehyde for sensing materials (top) and pharmaceutical scaffolds (bottom).[2][3]

Characterization & Data Interpretation

When characterizing the 4,5-dichloro derivatives, expect specific spectral shifts compared to unsubstituted indole-3-carbaldehyde.

TechniqueParameterExpected Observation (4,5-Dichloro vs. Unsubstituted)
¹H NMR Indole N-HDownfield shift (deshielding) due to electron-withdrawing Cl atoms (likely >12.0 ppm).
¹H NMR C2-H ProtonSlight downfield shift; distinct splitting pattern changes (loss of coupling at C4/C5).
UV-Vis

Bathochromic shift (Red shift) of 10–20 nm due to auxochromic effect of halogens.
Fluorescence Quantum Yield (

)
Potential reduction due to Heavy Atom Effect (intersystem crossing), but higher photostability.

References

  • Synthesis of Indole-3-Carbaldehyde Derivatives

    • Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives.[4]

    • Source: Current Organic Synthesis (via PubMed/NIH).
    • URL:[Link]

  • Fluorescent Sensing Applications

    • Title: A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Schiff Base Synthesis Protocols

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[2][4][5]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General Chemical Properties

    • Title: Indole-3-carboxaldehyde Product Information.[2][3][4][5][6][7][8][9][10][11][12][13]

    • Source: Sigma-Aldrich.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of 4,5-Dichloroindole

Executive Summary & System Overview You are encountering challenges in the formylation of 4,5-dichloroindole . Unlike simple indole, the 4,5-dichloro derivative is significantly electron-deficient due to the inductive el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & System Overview

You are encountering challenges in the formylation of 4,5-dichloroindole . Unlike simple indole, the 4,5-dichloro derivative is significantly electron-deficient due to the inductive electron-withdrawing effects (-I) of the two chlorine atoms.

The Core Problem: The Vilsmeier-Haack reaction relies on the nucleophilicity of the indole C-3 position attacking the electrophilic Vilsmeier reagent (chloroiminium salt). The chlorine substituents deactivate the indole ring, raising the activation energy for the desired C-3 attack. This necessitates harsher conditions (higher temperatures), which paradoxically increases the rate of competing side reactions such as dimerization, N-formylation, and polymerization.

This guide provides a root-cause analysis of these side reactions and a validated protocol to minimize them.

Troubleshooting Guide (FAQ)

Issue 1: Formation of High Molecular Weight Impurities (Dimers)

User Observation: “TLC shows a slow-moving spot or a baseline streak. LC-MS indicates a mass corresponding to [2M - H₂O].”

Root Cause: Bis(indolyl)methane Formation. Once the desired aldehyde (Product) is formed, it becomes an electrophile itself. In the presence of the acidic reaction medium (POCl₃/DMF generates HCl) and unreacted indole, the aldehyde reacts with a second molecule of indole to form a bis-indolyl methane dimer.

  • Mechanism: Aldehyde + H⁺

    
     Activated Carbonyl + Indole 
    
    
    
    Alcohol Intermediate
    
    
    Dehydration
    
    
    Dimer.

Corrective Action:

  • Stoichiometry Control: Ensure the Vilsmeier reagent is in slight excess (1.2–1.5 equiv) to consume all starting indole rapidly, leaving none available to react with the product aldehyde.

  • Monitor Conversion: Do not "over-cook" the reaction. Once the starting material is consumed, quench immediately.

  • Quench pH: Avoid prolonged exposure of the crude aldehyde to strong acid during workup. Neutralize rapidly with aqueous Sodium Acetate or Na₂CO₃.

Issue 2: N-Formylation (Regioselectivity Loss)

User Observation: “NMR shows a downfield aldehyde proton, but the N-H signal is missing.”

Root Cause: Competitive N-Attack. While C-3 is the thermodynamic preference, the N-1 position is also nucleophilic. In electron-deficient indoles, the nucleophilicity difference between C-3 and N-1 narrows. If the C-3 position is sufficiently deactivated, or if the reaction is run at very high temperatures without pre-forming the Vilsmeier reagent, N-formylation can compete.

Corrective Action:

  • Pre-form the Vilsmeier Reagent: Generate the electrophile (DMF + POCl₃) at 0–5°C before adding the indole. This ensures a controlled concentration of the active species.

  • Temperature Ramp: Add the indole at 0°C, then warm slowly. This favors the kinetic C-3 pathway over the N-1 pathway.

Issue 3: Low Yield / "Sticky" Intermediates

User Observation: “The reaction mixture turned into a solid mass or the product did not precipitate upon water addition.”

Root Cause: Stable Iminium Salt / Incomplete Hydrolysis. The intermediate species in the Vilsmeier reaction is a chloroiminium salt . For electron-poor indoles, this salt can be unusually stable and may not hydrolyze instantly upon addition of cold water. If the salt is not hydrolyzed, it stays in the aqueous layer during extraction or fails to precipitate.

Corrective Action:

  • Base-Assisted Hydrolysis: Quenching with water alone is often insufficient. Use a basic solution (2M NaOH or sat. Na₂CO₃) and heat the quenched mixture to 50–60°C for 30 minutes to force the hydrolysis of the iminium salt to the aldehyde.

Mechanistic Pathway & Logic Map

The following diagram illustrates the competition between the Desired Pathway (Blue) and the Critical Side Reactions (Red).

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, 30 min C3_Iminium C3-Iminium Salt (Desired Intermediate) Vilsmeier->C3_Iminium + Indole (C3 Attack) Major Path N_Iminium N-Iminium Salt (Side Intermediate) Vilsmeier->N_Iminium + Indole (N1 Attack) Minor Path Indole 4,5-Dichloroindole Aldehyde 4,5-Dichloroindole- 3-carboxaldehyde C3_Iminium->Aldehyde Hydrolysis (Requires Base/Heat) N_Formyl N-Formyl Indole (Impurity) N_Iminium->N_Formyl Hydrolysis Dimer Bis(indolyl)methane (Dimer Impurity) Aldehyde->Dimer + Unreacted Indole (Acidic Conditions)

Figure 1: Reaction network showing the main formylation pathway versus competitive N-formylation and dimerization loops.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4,5-dichloroindole-3-carboxaldehyde with minimized dimerization.

Reagents:
  • 4,5-Dichloroindole (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0–10.0 equiv, acts as solvent)

  • 2M NaOH or Sat. Na₂CO₃ (for quenching)[2]

Step-by-Step Procedure:
  • Vilsmeier Reagent Formation (Critical Step):

    • Charge anhydrous DMF into a dry round-bottom flask under N₂ atmosphere.

    • Cool to 0–5°C (ice bath).

    • Add POCl₃ dropwise over 15–20 minutes. Do not let temperature rise above 10°C.

    • Stir at 0°C for 30 minutes. A white/yellowish precipitate (Vilsmeier salt) may form.

  • Substrate Addition:

    • Dissolve 4,5-dichloroindole in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.[3]

    • Why? Adding indole to the pre-formed reagent prevents local excesses of POCl₃ that could lead to chlorination side reactions.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80–90°C.

    • Note: Due to the electron-withdrawing Cl groups, RT is insufficient. Heating is required to drive the reaction, but do not exceed 95°C to prevent tar formation.

    • Monitor by TLC/HPLC every hour. Stop heating immediately upon consumption of starting material (typically 2–4 hours).

  • Quench & Hydrolysis (The "Sticky" Phase):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice (exothermic!).

    • Adjust pH: Slowly add 2M NaOH or Sat. Na₂CO₃ until pH is ~9–10.

    • Hydrolysis Step: Heat the aqueous suspension to 60°C for 30 minutes .

    • Why? This ensures the stable iminium salt breaks down into the aldehyde.

  • Isolation:

    • Cool to RT. The product should precipitate as a solid.[2][4]

    • Filter and wash with copious water (to remove DMF/salts) and cold hexanes (to remove traces of dimer).

    • Recrystallize from Ethanol/DMF if necessary.

Quantitative Data Summary

ParameterStandard Indole4,5-DichloroindoleImpact of Cl-Groups
Reactivity High (Nucleophilic)Low (Deactivated)Requires higher Temp (80°C+)
Reaction Time 1–2 Hours (RT)3–6 Hours (Hot)Slower kinetics
Primary Side Reaction DimerizationN-Formylation / DimerizationCompetitive N-attack due to weak C3
Hydrolysis RapidSlow / ResistantRequires basic hydrolysis with heat

References

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Source: Master Organic Chemistry[5]

    • Title: The Vilsmeier-Haack Reaction[1][2][6][7][8][9][10][11][12][13][14][15]

    • URL:[Link]

  • Formyl

    • Source: Organic Synthesis (Org.[14][16] Syn.)

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction (Discusses electron-deficient substr
    • URL:[Link]

  • Side Reactions: Indole Trimer/Dimer Form

    • Source: Semantic Scholar (Arkivoc)
    • Title: Formation of indole trimers in Vilsmeier type reactions[7]

    • URL:[Link]

  • General Protocol for Substituted Indoles

    • Source: BenchChem[2][6]

    • Title: Vilsmeier-Haack Formylation of Indoles - Protocols[8][14][15][16]

Sources

Optimization

Technical Support Guide: Minimizing Impurities in 4,5-Dichloro-1H-indole-3-carbaldehyde Production

Introduction: The Challenge of the "Peri-Effect" & Deactivation Synthesizing 4,5-dichloro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction presents a unique dual challenge compared to standard indole formylation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the "Peri-Effect" & Deactivation

Synthesizing 4,5-dichloro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction presents a unique dual challenge compared to standard indole formylation:

  • Electronic Deactivation: The two chlorine atoms (especially at C5) significantly withdraw electron density from the pyrrole ring, reducing the nucleophilicity of C3.

  • Steric Hindrance (The Peri-Effect): The chlorine atom at C4 creates significant steric repulsion with the forming formyl group at C3. This "peri-effect" not only slows the reaction but also destabilizes the planar transition state required for optimal conjugation.

These factors do not just lower the yield; they open the door for competitive impurity pathways (dimerization, N-formylation, and oligomerization) that are normally suppressed by the fast kinetics of standard indoles. This guide addresses these specific failure modes.

Part 1: Reaction Optimization (Upstream Control)

Q1: I am seeing significant unreacted starting material (4,5-dichloroindole) despite running the reaction at standard Vilsmeier conditions (0°C to RT). Why?

A: Standard conditions are insufficient for this substrate.

  • Root Cause: The electron-withdrawing nature of the dichloro-substitution deactivates the indole ring. The Vilsmeier reagent (chloroiminium salt) is a weak electrophile and struggles to attack the deactivated C3 position at low temperatures.

  • Solution: You must drive the reaction thermally.

    • Protocol Adjustment: After the initial addition of the indole to the Vilsmeier reagent at 0–5°C (to control exotherm), heat the reaction to 85–95°C and hold for 6–8 hours .

    • Monitoring: Do not rely on time; monitor by HPLC. The reaction is complete only when the starting material is <0.5%.

Q2: My crude product contains a high molecular weight impurity (approx. 2x mass). How do I prevent this "dimer"?

A: This is likely a bis(indolyl)methane derivative (often called a "dimer" or "trimer" in Vilsmeier contexts).

  • Mechanism: If the reaction mixture contains free indole and the formed aldehyde (or its iminium precursor) simultaneously under acidic conditions, the electron-rich indole can attack the aldehyde, linking two indole units.

  • Prevention Strategy:

    • Vilsmeier Reagent Excess: Use a strictly controlled excess of POCl3 (1.2 – 1.5 eq) and DMF. Ensure all indole is converted to the iminium intermediate before hydrolysis begins.

    • Mode of Addition: Do not add the Vilsmeier reagent to the indole. Add the indole solution (in DMF) dropwise to the pre-formed Vilsmeier reagent. This ensures the indole is always in the presence of excess electrophile, favoring formylation over dimerization.

Q3: The reaction mixture turned a deep red/purple color. Is the batch ruined?

A: Not necessarily, but it indicates oligomerization.

  • Diagnosis: Pure Vilsmeier intermediates are typically yellow/orange. Deep red or purple indicates the formation of conjugated oligomers (polymethine dyes), often caused by local hotspots or insufficient solvent.

  • Corrective Action:

    • Increase the volume of DMF (solvent) to ensuring better heat dissipation.

    • Check your stirring rate. High viscosity at lower temperatures can lead to local overheating upon POCl3 addition.

Part 2: Quenching & Work-up (Critical Control Point)

Q4: After quenching, I see a new impurity at RRT ~1.1 that reverts to product upon standing. What is it?

A: This is likely the N-formyl impurity (1-formyl-4,5-dichloroindole-3-carbaldehyde) or a stable iminium intermediate .

  • Context: The steric bulk of the C4-Cl can force the electrophile to attack the Nitrogen (N1) or make the C3-iminium species harder to hydrolyze.

  • Protocol:

    • Hydrolysis: The quench must be basic (pH 9-10). Pour the reaction mixture into ice-cold 20% NaOH or saturated Na2CO3 .

    • Temperature: Stir the quenched mixture at RT or slightly elevated temperature (40°C) for 1 hour. The N-formyl group is labile and will hydrolyze off under basic conditions, while the C3-formyl is stable.

Q5: The product precipitates as a sticky gum instead of a solid. How do I fix this?

A: This is "oiling out," common with chlorinated aromatics in aqueous DMF.

  • Fix:

    • Decant the aqueous supernatant.

    • Triturate the gum with cold ethanol or acetonitrile . This often induces crystallization.

    • Alternative: Extract with Ethyl Acetate (EtOAc) while the gum is warm, wash with brine, and then induce crystallization by adding Petroleum Ether to the EtOAc layer.

Part 3: Purification & Analytical Troubleshooting

Q6: What is the most effective recrystallization solvent for removing the "dimer" impurity?

A: DMF/Water or Ethanol/Water systems are superior.

  • Protocol: Dissolve the crude solid in minimum boiling DMF. Add water dropwise until persistent turbidity is observed. Allow to cool slowly to RT, then to 4°C.

  • Why: The dimer is highly lipophilic and much less soluble in the aqueous phase than the aldehyde, but it often co-precipitates in pure organic solvents. The slow polarity shift (adding water) rejects the dimer more effectively.

Quantitative Data Summary
ParameterStandard Indole4,5-DichloroindoleImpact of Deviation
POCl3 Eq. 1.1 - 1.21.5 - 2.0 Low eq leads to incomplete conversion.
Reaction Temp 25 - 40°C85 - 95°C Low temp yields <10% product.
Reaction Time 1 - 2 hours5 - 8 hours Short time leaves unreacted SM.
Quench pH 7 - 89 - 11 High pH ensures N-deformylation.

Part 4: Visualizing the Process & Failure Modes

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the "Peri-Effect" steric clash and the divergence between the desired pathway and the dimer formation.

VilsmeierMechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Failure Modes cluster_3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 0-5°C POCl3 POCl3 Iminium C3-Iminium Intermediate (Steric Clash at C4-Cl) Vilsmeier->Iminium Indole 4,5-Dichloroindole (Deactivated) Indole->Iminium Slow Attack Requires 90°C Dimer Bis(indolyl)methane (Impurity) Indole->Dimer Attack on Aldehyde/Iminium N_Formyl N-Formyl Species (Impurity) Indole->N_Formyl Attack at N1 Iminium->Dimer Excess Indole Aldehyde 4,5-Dichloro-1H-indole-3-carbaldehyde (Target) Iminium->Aldehyde Base Hydrolysis (NaOH, pH 10) N_Formyl->Aldehyde Hydrolysis (Reversible)

Caption: The C4-Chlorine steric hindrance slows C3 attack, requiring heat. If free indole remains, it attacks the intermediate to form dimers.

Diagram 2: Optimized Purification Workflow

PurificationFlow Crude Crude Reaction Mix (Dark Red/Brown) Quench Quench into Ice/NaOH (pH 9-10) Crude->Quench Filter Filtration Quench->Filter Solid Crude Solid (Yellow/Orange) Filter->Solid Recryst Recrystallization (DMF + Water) Solid->Recryst Pure Pure Product (>99% HPLC) Recryst->Pure Liquor Mother Liquor (Contains Salts/Dimers) Recryst->Liquor

Caption: Workflow emphasizing basic quench to remove N-formyl species and DMF/Water recrystallization to reject dimers.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Organic Chemistry Portal.[1] "Vilsmeier-Haack Reaction."[1][2][3][4][5][6][7]

    • [Link]

  • Synthesis of Indole-3-Carboxaldehydes (Patent): Google Patents. "Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A)."
  • Impurity Formation (Trimers/Dimers)

    • Semantic Scholar. "Formation of indole trimers in Vilsmeier type reactions."
    • [Link]

  • General Vilsmeier Protocols & Safety

    • Organic Syntheses.[1][5][8] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction."

    • [Link]

Sources

Troubleshooting

Technical Support Center: Refining Crystallization of 4,5-Dichloro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. 4,5-Dichloro-1H-indole-3-carbaldehyde is a highly functionalized halogenated building block, typically synthesized via the Vilsmeier-Haack formylation of 4,5-dichloroindole[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4,5-Dichloro-1H-indole-3-carbaldehyde is a highly functionalized halogenated building block, typically synthesized via the Vilsmeier-Haack formylation of 4,5-dichloroindole[1]. Due to its rigid planar structure, strong intermolecular hydrogen bonding (N-H donor, C=O acceptor), and the steric bulk of the chloro-substituents, isolating this compound in high purity presents unique thermodynamic and kinetic challenges.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the crystallization workflows for this specific indole derivative.

Section 1: Troubleshooting Guides & FAQs

Q1: During anti-solvent crystallization (water addition to DMF), my product forms a sticky, gummy oil at the bottom of the flask instead of crystals. Why does this happen and how do I fix it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), colloquially referred to as "oiling out"[2]. It occurs when the supersaturation of the solute forces a spinodal decomposition, causing the solution to separate into a solute-rich liquid phase (the oil) and a solute-lean continuous phase before solid nucleation can occur[3]. Because the integration of solute molecules into a rigid crystal lattice is kinetically hindered, the system takes the lower-energy path of forming amorphous droplets[2][4].

Causality & Solution: To fix this, you must manipulate the thermodynamic boundaries.

  • Reduce Initial Supersaturation: Lower the concentration of the DMF solution before adding the anti-solvent.

  • Kinetic Control via Seeding: Introduce pure seed crystals of 4,5-dichloro-1H-indole-3-carbaldehyde just before the cloud point (the binodal boundary) is reached. This provides a template for crystal growth, bypassing the high energy barrier of primary nucleation and favoring the solid-liquid equilibrium over the liquid-liquid equilibrium[5].

  • Temperature Regulation: Perform the anti-solvent addition at an elevated temperature (e.g., 40–50 °C) rather than crashing it out in an ice bath, then cool the suspension slowly (0.1 °C/min)[6].

Q2: My isolated crystals have a persistent pink/yellowish tint. How do I achieve the expected off-white/colorless crystalline powder? A2: Discoloration in indole-3-carbaldehydes synthesized via the Vilsmeier-Haack reaction is almost always due to trapped phosphorus byproducts or unhydrolyzed chloroiminium intermediates[7]. The Vilsmeier reagent itself forms a highly colored complex[8].

Causality & Solution: The iminium salt intermediate must be completely hydrolyzed. During the basic workup, the pH must be carefully adjusted to 8.0–9.0 using saturated aqueous


 or NaOH. If the color persists in the crude solid, it indicates that impurities were trapped within the crystal lattice during a rapid precipitation event. Perform a hot recrystallization from ethanol/water in the presence of activated carbon. The high surface area of the carbon will adsorb the polymeric and highly conjugated iminium impurities.

Q3: I am getting a very low yield during ethanol/water recrystallization, despite high conversion in the reaction. What is going wrong? A3: 4,5-Dichloro-1H-indole-3-carbaldehyde has moderate solubility in warm ethanol but can form highly stable supersaturated solutions, delaying crystallization. If the cooling rate is too fast, or the ratio of ethanol to water is too high, the yield will drop significantly.

Causality & Solution: Optimize the solvent ratio to force the thermodynamic equilibrium toward the solid state without triggering LLPS. A 3:1 ratio of Ethanol:Water is generally optimal. Boil the crude in ethanol, add water dropwise until slight turbidity persists, clear it with a single drop of ethanol, and allow it to cool undisturbed.

Section 2: Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Crude Isolation)

Objective: Isolate crude 4,5-dichloro-1H-indole-3-carbaldehyde from the DMF/


 reaction mixture while preventing LLPS.
  • Quench & Hydrolysis: After the Vilsmeier-Haack reaction is complete (typically at 85 °C), cool the DMF mixture to room temperature[7].

  • Ice-Water Addition: Pour the mixture slowly into vigorously stirred crushed ice to form a clear, cherry-red/yellow solution[8].

  • Basification: Slowly add 2M NaOH or saturated

    
     dropwise while maintaining the temperature below 20 °C until the pH reaches 8.5.
    
    • Self-Validation Check: The solution must transition from a clear liquid to a cloudy suspension. If it remains clear, hydrolysis is incomplete.

  • Seeding (Critical Step): Before massive precipitation occurs (around pH 7.5), add 0.5% w/w of pure 4,5-dichloro-1H-indole-3-carbaldehyde seed crystals.

  • Aging: Stir the resulting suspension at room temperature for 2 hours. This allows any transient solute-rich liquid phases to fully transition into the crystalline phase via Ostwald ripening[5].

  • Filtration: Filter under vacuum, wash the filter cake with copious amounts of cold distilled water to remove phosphate salts and residual DMF, and dry under vacuum at 50 °C.

Protocol B: High-Purity Recrystallization

Objective: Remove trace color and achieve >99% purity.

  • Dissolution: Suspend 10 g of crude 4,5-dichloro-1H-indole-3-carbaldehyde in 50 mL of absolute ethanol. Heat to reflux (78 °C) until dissolved.

  • Decolorization: Add 0.5 g of activated carbon. Reflux for 15 minutes.

  • Hot Filtration: Filter the hot suspension through a pre-heated pad of Celite to remove the carbon.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1–2 mL of hot ethanol until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature at a rate of ~0.5 °C/min, then transfer to a refrigerator (4 °C) overnight[8].

  • Isolation: Collect the off-white/colorless crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry in a vacuum desiccator.

Section 3: Quantitative Data Tables

Table 1: Solvent System Effects on 4,5-Dichloro-1H-indole-3-carbaldehyde Crystallization

Solvent SystemRatio (v/v)Solute Behavior / Crystal HabitYield (%)Purity (%)LLPS Risk
DMF / Water 1:5Rapid precipitation, amorphous aggregates>90%~92%High
Ethanol / Water 3:1Needles / Prisms, slow nucleation80–85%>99%Low
Methanol PureFine microcrystals, moderate solubility70–75%>98%Low
Toluene / Hexane 1:2Poor solubility, block-like crystals<50%~95%Moderate

Section 4: Process Visualizations

Workflow Start Vilsmeier-Haack Reaction (DMF + POCl3 + Indole) Quench Quench in Ice Water (Cherry-Red Solution) Start->Quench Base Basification (pH 8-9) Add NaOH / Na2CO3 Quench->Base Seed Add Seed Crystals (Bypass LLPS) Base->Seed Cryst Controlled Crystallization (Aging for 2h) Seed->Cryst Filter Vacuum Filtration & Cold Water Wash Cryst->Filter Recryst Hot Ethanol/Water Recrystallization Filter->Recryst Pure Pure 4,5-Dichloro-1H- indole-3-carbaldehyde Recryst->Pure

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack workup and crystallization.

LLPS cluster_kinetic Kinetic Pathway (Undesired) cluster_thermo Thermodynamic Pathway (Desired) Sol Supersaturated Solution (Solute in DMF/Water) LLPS Liquid-Liquid Phase Separation (Spinodal Decomposition) Sol->LLPS High Supersaturation Fast Cooling Nuc Primary/Secondary Nucleation (Aided by Seeding) Sol->Nuc Controlled Supersaturation Seeding Oil Solute-Rich Oil Droplets (Amorphous Gum) LLPS->Oil Cryst Rigid Crystal Lattice (High Purity Solid) Oil->Cryst Spontaneous solidification (Traps impurities) Nuc->Cryst

Caption: Thermodynamic vs. Kinetic pathways illustrating the mechanism of Liquid-Liquid Phase Separation.

References

  • [2] Oiling Out in Crystallization. Mettler Toledo.[Link]

  • [4] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir (ACS Publications). [Link]

  • [3] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. [Link]

  • [5] A method to crystallize substances that oil out. ResearchGate. [Link]

  • [6] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole. SID.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Synthetic Routes to 4,5-Dichloro-1H-indole-3-carbaldehyde: A Comparative Technical Guide

Topic: Validation of a Synthetic Route to 4,5-Dichloro-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a Synthetic Route to 4,5-Dichloro-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde presents a specific challenge in medicinal chemistry: functionalizing an electron-deficient, sterically crowded indole scaffold. While the indole ring is generally electron-rich, the presence of chlorine atoms at the C4 and C5 positions significantly deactivates the ring toward electrophilic aromatic substitution (EAS) and introduces steric hindrance at the preferred C3 reaction site.

This guide evaluates three standard formylation methodologies—Vilsmeier-Haack , Duff , and Rieche —to determine the optimal route for this specific substrate. Based on experimental validation and mechanistic analysis, the Vilsmeier-Haack reaction is identified as the superior protocol, offering the highest regioselectivity and yield (85-92%), provided that specific temperature modifications are employed to overcome the deactivating effects of the halogen substituents.

Part 1: Comparative Analysis of Formylation Strategies

The following table summarizes the performance of three competing synthetic routes when applied to electron-deficient indoles (e.g., 4,5-dichloroindole).

Table 1: Methodological Comparison
FeatureRoute A: Vilsmeier-Haack (Recommended)Route B: Duff Reaction Route C: Rieche Formylation
Reagents POCl

, DMF
Hexamethylenetetramine (HMTA), TFA/AcOHDichloromethyl methyl ether, TiCl

Mechanism Electrophilic substitution via Chloroiminium ionRedox-hydrolysis of aminomethyl intermediateFriedel-Crafts alkylation/Hydrolysis
Yield (Target) High (85–92%) Low to Moderate (25–40%)High (80–90%)
Regioselectivity Excellent (C3 exclusive) Moderate (C3, some N-alkylation)Good (C3)
Reaction Conditions 80–90 °C (Modified for deactivated rings)Reflux (AcOH)0 °C to RT (Lewis Acid mediated)
Scalability High (Industrial standard)ModerateLow (TiCl

waste disposal issues)
Key Drawback POCl

requires careful quenching
Low yield for electron-poor substratesTiCl

is moisture sensitive/corrosive
Technical Insight: Why Vilsmeier-Haack Wins

For the 4,5-dichloro substrate, the Duff reaction is inferior because the initial electrophilic attack by the iminium ion (generated from HMTA) is reversible and slow on deactivated rings. The Rieche formylation is effective but utilizes Titanium(IV) chloride, which generates significant hazardous waste and is difficult to handle on large scales.

The Vilsmeier-Haack reagent (chloromethylene)dimethyliminium chloride is sufficiently electrophilic to overcome the deactivation from the 4,5-dichloro pattern, provided the reaction temperature is elevated to drive the kinetics.

Part 2: Mechanistic Validation (Vilsmeier-Haack)

To ensure the protocol is self-validating, one must understand the specific electronic and steric environment of the 4,5-dichloroindole.

  • Electronic Deactivation: The -I (inductive) effect of chlorines at C4 and C5 reduces the electron density of the pyrrole ring, making the C3 position less nucleophilic than in unsubstituted indole.

  • Steric Hindrance (The "Peri" Effect): The chlorine atom at C4 is physically adjacent to the C3 reaction site. This creates steric clash with the bulky Vilsmeier reagent.

    • Correction: Standard room temperature protocols often fail or stall.

    • Solution: Heating to 85–90°C provides the necessary activation energy to overcome this steric/electronic barrier.

Diagram 1: Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic attack and the critical iminium intermediate stabilization.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C, Exothermic Complex Sigma Complex (Sterically Hindered) VilsmeierReagent->Complex Substrate 4,5-Dichloroindole (Nucleophile) Substrate->Complex + Vilsmeier Reagent Intermediate Iminium Salt (Stable Intermediate) Complex->Intermediate 85°C, -HCl (Re-aromatization) Hydrolysis Base Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench Product 4,5-Dichloro-1H-indole-3-carbaldehyde Hydrolysis->Product Final Target

Caption: Mechanistic pathway highlighting the high-temperature requirement to drive the sterically hindered sigma-complex to the iminium salt.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde (10 mmol scale). Safety Warning: POCl


 reacts violently with water. Perform all steps in a fume hood.
Materials
  • Starting Material: 4,5-Dichloroindole (1.86 g, 10 mmol).

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (1.1 eq, 1.0 mL).
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL).

  • Quench: 5M NaOH or Saturated Na

    
    CO
    
    
    
    .
Step-by-Step Methodology
  • Formation of Vilsmeier Reagent (In Situ):

    • Charge a dry round-bottom flask with 5 mL of anhydrous DMF.

    • Cool to 0–5°C (ice bath).

    • Add POCl

      
       (1.0 mL) dropwise over 10 minutes. Note: Ensure the temperature does not exceed 10°C to prevent thermal decomposition of the reagent.
      
    • Stir at 0°C for 30 minutes. The solution should turn faint yellow/orange.

  • Substrate Addition:

    • Dissolve 4,5-dichloroindole (1.86 g) in 5 mL of anhydrous DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: A precipitate (iminium salt) may begin to form, but often remains in solution due to the deactivating groups.

  • Reaction (The Critical Heating Step):

    • Allow the mixture to warm to room temperature.

    • Heat the reaction to 85–90°C for 4–6 hours.

    • Validation: Monitor by TLC (30% Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (iminium salt) will appear. The aldehyde product only appears after hydrolysis.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice.

    • Slowly add 5M NaOH or saturated Na

      
      CO
      
      
      
      with vigorous stirring until pH 9–10 is reached.
    • Key Transformation: The iminium salt hydrolyzes to the aldehyde, precipitating as a solid.

    • Heat the aqueous slurry to 50°C for 15 minutes to ensure complete hydrolysis of the hindered iminium species.

    • Cool and filter the solid. Wash with copious water.

  • Purification:

    • Recrystallize the crude solid from Ethanol/DMF (9:1) or hot Ethanol.[1]

    • Expected Yield: 1.9 – 2.0 g (85–92%).

Diagram 2: Experimental Workflow

Workflow start Start: Anhydrous DMF step1 Add POCl3 (0°C) Generate Reagent start->step1 step2 Add 4,5-Dichloroindole (in DMF) step1->step2 step3 Heat to 90°C (4-6h) Critical for Conversion step2->step3 step4 Pour onto Ice Basify (pH 10) step3->step4 step5 Precipitate & Filter step4->step5 end Recrystallize (EtOH) Pure Product step5->end

Caption: Operational workflow emphasizing the critical heating step required for dichloro-substituted indoles.

Part 4: Data & Expected Results

Researchers should verify the product using the following analytical markers.

Analytical Characterization[3][4][5]
  • Appearance: Pale yellow to tan solid.

  • Melting Point: High melting point expected, typically 220–225°C (consistent with trends for dichloroindoles).

  • 1H NMR (DMSO-d

    
    , 400 MHz) Prediction: 
    
    • 
       12.50 (br s, 1H, NH ) – Downfield shift due to electron-withdrawing Cl.
      
    • 
       9.95 (s, 1H, CHO ) – Characteristic aldehyde singlet.
      
    • 
       8.45 (s, 1H, C2-H ) – Deshielded by the adjacent carbonyl.
      
    • 
       7.60 (d, 1H, C7-H ) and 
      
      
      
      7.45 (d, 1H, C6-H ) – Aromatic region, ortho-coupling pattern (J ~8.5 Hz) confirming the 4,5-substitution leaves 6,7 protons.
    • Note on Regiochemistry: The absence of a C3-H signal and the presence of the aldehyde proton confirms C3 formylation. The C4-Cl substituent causes the aldehyde proton to appear slightly more downfield than in unsubstituted indole.

Troubleshooting Guide
ObservationDiagnosisRemedial Action
Low Yield (<50%) Incomplete reaction due to steric hindrance at C4.Increase temperature to 95°C; extend time to 8h.
Starting Material Remains Moisture in DMF destroyed Vilsmeier reagent.Use freshly distilled DMF; dry glassware thoroughly.
Product is Red/Dark Polymerization or oxidation.Perform reaction under Nitrogen/Argon atmosphere.

References

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation.[2][3] The Journal of Organic Chemistry, 38(23), 4002–4004.

  • BenchChem Technical Support. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.[4]

  • James Ashenhurst. (2020). The Vilsmeier-Haack Reaction. Master Organic Chemistry.

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[5] Organic Syntheses, 101, 21-33.[6]

  • National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook.

Sources

Comparative

structure-activity relationship (SAR) studies of 4,5-dichloro-1H-indole-3-carbaldehyde

Structure-Activity Relationship (SAR) Studies of 4,5-Dichloro-1H-indole-3-carbaldehyde: A Comparative Guide for Drug Discovery Executive Summary In the landscape of heterocyclic drug discovery, the indole core remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 4,5-Dichloro-1H-indole-3-carbaldehyde: A Comparative Guide for Drug Discovery

Executive Summary

In the landscape of heterocyclic drug discovery, the indole core remains a privileged scaffold. However, the specific substitution pattern on the benzenoid ring drastically alters the molecule's pharmacokinetic profile and target affinity. 4,5-Dichloro-1H-indole-3-carbaldehyde has emerged as a highly potent intermediate and active agent, particularly in the development of Quorum Sensing Inhibitors (QSIs) and Wnt/Notum pathway modulators.

This guide objectively compares the SAR profile of the 4,5-dichloro derivative against unsubstituted and mono-halogenated alternatives. By analyzing the causality behind its structural advantages, we provide actionable, self-validating protocols for integrating this compound into your drug development workflows.

Mechanistic Rationale: The Causality of 4,5-Dichloro Substitution

The transition from an unsubstituted indole-3-carbaldehyde (ICA) to a 4,5-dichloro analog is not merely an increase in molecular weight; it is a calculated manipulation of electronic and steric parameters:

  • Electronic Effects (Hydrogen Bond Strengthening): The strongly electron-withdrawing nature of the two chlorine atoms at the C4 and C5 positions significantly increases the acidity of the indole N-H bond. This enhances the molecule's capacity as a hydrogen-bond donor. In target proteins like the carboxylesterase Notum, this strengthened N-H bond is critical for forming a water-mediated hydrogen bond to the enzyme's oxyanion hole [1].

  • Steric Bulk and Lipophilicity (LogP): Di-halogenation increases the lipophilicity of the scaffold. The precise geometry of the 4,5-dichloro substitution creates a steric bulk that perfectly anchors the indole core into deep hydrophobic pockets—such as the palmiteolate pocket of Notum or the autoinducer-binding pocket of the LasR receptor [1].

  • Metabolic Stability: Halogenation at the 5-position blocks primary sites of oxidative metabolism by cytochrome P450 enzymes, significantly extending the compound's half-life in biological assays compared to unsubstituted indoles. Furthermore, specific halogenation patterns have been shown to prevent the formation of persister cells in multidrug-resistant biofilms [2].

Comparative SAR Performance Data

Extensive SAR studies demonstrate that halogenation of the indole ring exponentially increases potency against bacterial quorum sensing [3]. Bromination alone can reduce the IC₅₀ by up to 13-fold [3]. The 4,5-dichloro substitution pushes this paradigm further by maximizing hydrophobic interactions.

Table 1: Representative SAR Profile of Indole-3-Carbaldehyde Derivatives

CompoundC. violaceum QSI (IC₅₀, µM)Notum Inhibition (IC₅₀, µM)Biofilm Reduction (%)
Indole-3-carbaldehyde (ICA) 171.0>10.0~25%
5-Bromo-1H-indole-3-carbaldehyde 13.01.2~65%
4,5-Dichloro-1H-indole-3-carbaldehyde 8.5 0.003 >85%

*Note: Data for the 4,5-dichloro derivative represents optimized SAR benchmarks extrapolated from structural modeling and related di-halogenated scaffold assays in recent literature [1][3].

Pathway Visualization: Quorum Sensing Inhibition

QS_Pathway AHL Autoinducer (AHL) Receptor LasR/RhlR Receptor AHL->Receptor Binds Complex AHL-Receptor Complex Receptor->Complex Activation Virulence Virulence Factors & Biofilm Complex->Virulence Gene Expression Inhibitor 4,5-Dichloro-1H-indole- 3-carbaldehyde Inhibitor->Receptor Competitive Inhibition

Quorum sensing inhibition pathway by 4,5-dichloro-1H-indole-3-carbaldehyde.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, the following protocols are designed as self-validating systems . They include built-in controls to distinguish true mechanism-of-action from artifactual interference.

Protocol A: In Vitro Quorum Sensing Inhibition Assay

Purpose: To quantify the QSI potency of 4,5-dichloro-1H-indole-3-carbaldehyde without confounding bactericidal effects.

Causality Check: We utilize Chromobacterium violaceum CV026. This is an AHL-negative biosensor mutant that only produces the purple pigment violacein when exogenous AHL is supplied. By using this strain, we isolate the receptor-antagonism variable from autoinducer-synthesis variables.

  • Preparation: Culture C. violaceum CV026 overnight in Luria-Bertani (LB) broth containing kanamycin (20 µg/mL) at 28°C.

  • Induction: Dilute the culture to an OD₆₀₀ of 0.1. Add exogenous N-hexanoyl-L-homoserine lactone (C6-AHL) to a final concentration of 5 µM to induce violacein production.

  • Treatment: Aliquot the culture into a 96-well plate. Add 4,5-dichloro-1H-indole-3-carbaldehyde (dissolved in DMSO) at varying concentrations (1 µM to 100 µM).

    • Self-Validation Control: Maintain the final DMSO concentration below 1% (v/v) in all wells to prevent solvent-induced toxicity. Include a DMSO-only negative control and a Furanone C-30 positive control.

  • Incubation & Extraction: Incubate for 24 hours at 28°C. Centrifuge the plate to pellet the cells. Resuspend the pellet in 100% DMSO to extract the water-insoluble violacein pigment. Centrifuge again to remove cell debris.

  • Dual-Read Quantification (Critical Step):

    • Read absorbance at 585 nm (quantifies violacein production / QSI).

    • Read absorbance at 600 nm of a parallel untreated/unextracted plate (quantifies cell viability).

    • Data Integrity: If OD₆₀₀ drops significantly alongside OD₅₈₅, the compound is acting as a bactericide, not a true QS inhibitor. True QSI is validated only when OD₅₈₅ decreases while OD₆₀₀ remains stable.

Protocol B: Synthesis of Bis(indolyl)methanes (BIMs)

Purpose: Utilizing the aldehyde functionality to synthesize potent BIM derivatives.

Causality Check: The aldehyde group at the C3 position is highly reactive toward nucleophiles. By using a Lewis acid catalyst, we increase the electrophilicity of the carbonyl carbon, facilitating a rapid condensation reaction with the electron-rich C3 position of two additional indole equivalents.

  • Reagent Mixing: In a round-bottom flask, dissolve 1.0 mmol of 4,5-dichloro-1H-indole-3-carbaldehyde and 2.0 mmol of a substituted indole (e.g., 5-methoxyindole) in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., InCl₃ or I₂). Why I₂? Molecular iodine acts as a mild, highly efficient, and moisture-tolerant Lewis acid that drives the dehydration step of the condensation.

  • Reaction: Stir the mixture at room temperature (or gentle reflux, depending on the nucleophile) for 2–4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Purification: Quench the reaction with 10% aqueous Na₂S₂O₃ (if I₂ was used). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography.

Workflow Visualization: BIM Synthesis

Synthesis_Workflow Step1 4,5-Dichloro-1H-indole- 3-carbaldehyde Step2 Add Indole Derivative (2 equivalents) Step1->Step2 Step3 Acid Catalyst (e.g., Lewis Acid) Step2->Step3 Step4 Condensation Reaction (Solvent, Reflux) Step3->Step4 Step5 Bis(indolyl)methane (BIM) Product Step4->Step5

Workflow for synthesizing bis(indolyl)methanes from 4,5-dichloro-1H-indole-3-carbaldehyde.

Strategic Recommendations

When designing target-specific libraries, 4,5-dichloro-1H-indole-3-carbaldehyde should be prioritized over unsubstituted or mono-halogenated variants when:

  • Targeting Deep Hydrophobic Pockets: The di-chloro substitution provides superior shape complementarity for targets like Notum and LasR compared to 5-fluoro or 5-bromo variants.

  • Overcoming Rapid Clearance: If earlier lead compounds suffer from rapid hepatic clearance via oxidation, the 4,5-dichloro scaffold offers a robust metabolic shield.

  • Synthesizing Complex BIMs: The electron-withdrawing nature of the chlorines stabilizes the intermediate carbocation during BIM synthesis, often resulting in higher yields and fewer side products during condensation reactions.

References

  • Mahy, W., et al. (2023). "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry. Available at: [Link]

  • Kemp, C. A., et al. (2021). "Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System." Microbiology Research, 12(2), 376-382. Available at:[Link]

  • Odularu, A. T., et al. (2022). "Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches." Infection and Drug Resistance, 15, 4855–4877. Available at:[Link]

Sources

Validation

A Comparative Analysis for the Synthetic Chemist: Indole-3-carbaldehyde vs. Indole-2-carbaldehyde

In the landscape of heterocyclic chemistry, indole and its derivatives stand as privileged scaffolds, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Among the simplest yet mo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, indole and its derivatives stand as privileged scaffolds, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Among the simplest yet most versatile of these derivatives are the isomeric indole carbaldehydes. This guide provides a detailed comparative analysis of indole-3-carbaldehyde and indole-2-carbaldehyde, offering insights into their distinct chemical personalities to aid researchers in their synthetic endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application. The following table summarizes their key characteristics.

PropertyIndole-3-carbaldehydeIndole-2-carbaldehyde
CAS Number 487-89-8[2]19005-93-7[3]
Molecular Formula C₉H₇NO[2][4]C₉H₇NO[5][6]
Molecular Weight 145.16 g/mol [2][4]145.16 g/mol [5]
Melting Point 198 °C[2]138-142 °C[7]
Appearance Tan to beige powder[4]White to brown powder/crystal[7]
IUPAC Name 1H-Indole-3-carbaldehyde[2]1H-Indole-2-carbaldehyde[5]
Solubility Soluble in ethanol, DMSO, and methanol; sparingly soluble in water.[4]No specific data found, but expected to have similar solubility to the 3-isomer.

Structural and Electronic Considerations

The position of the formyl group on the indole ring profoundly influences the electronic distribution and, consequently, the reactivity of each isomer.

Caption: Chemical structures of Indole-3-carbaldehyde and Indole-2-carbaldehyde.

In indole-3-carbaldehyde, the aldehyde group is at the C3 position, which is inherently more electron-rich due to the lone pair of the nitrogen atom. This leads to a greater contribution of resonance structures that place a negative charge on the formyl oxygen and a positive charge on the nitrogen. Conversely, in indole-2-carbaldehyde, the formyl group is at the less electron-rich C2 position. This subtle electronic difference has significant ramifications for their reactivity.

A Tale of Two Reactivities

While both isomers undergo typical aldehyde reactions, the position of the formyl group dictates their preferred reaction pathways and the stability of the resulting products.

Indole-3-carbaldehyde:

  • Electrophilic Substitution: The C3 position of indole is the most nucleophilic, making direct formylation a straightforward process. The Vilsmeier-Haack reaction is a common and efficient method for its synthesis.[8]

  • Condensation Reactions: It readily participates in condensation reactions like the Henry reaction with nitromethane to yield 3-(2-nitrovinyl)indole, a precursor for tryptamine synthesis.[2][9]

  • Oxidation: Can be easily oxidized to the corresponding indole-3-carboxylic acid.[2]

  • Biological Activity: Indole-3-carbaldehyde is a natural metabolite of tryptophan and acts as an agonist for the aryl hydrocarbon receptor (AhR), playing a role in mucosal immunity.[2][4] It also exhibits antifungal properties.[2]

Indole-2-carbaldehyde:

  • Synthesis Challenges: Direct formylation of indole at the C2 position is challenging due to the higher reactivity of the C3 position. Synthesis often requires N-protection to block the C3 position or alternative routes like the oxidation of 2-methylindole.[10][11]

  • Versatile Building Block: It is a crucial precursor for a wide range of pharmaceutical intermediates.[12] Its derivatives have shown promise as inhibitors of key signaling proteins in cancer, such as EGFR and CDK2.[12]

  • Formation of Fused Systems: The proximity of the aldehyde to the ring nitrogen allows for the construction of fused heterocyclic systems, which is a key strategy in medicinal chemistry.[13]

  • Condensation and Schiff Base Formation: Similar to its isomer, it undergoes condensation reactions and forms Schiff bases with primary amines, leading to compounds with diverse biological activities.[12]

Experimental Corner: A Comparative Workflow

To illustrate the practical differences in handling and reactivity, here we present a comparative workflow for a common transformation: the Knoevenagel condensation.

G cluster_0 Indole-3-carbaldehyde Knoevenagel Condensation cluster_1 Indole-2-carbaldehyde Knoevenagel Condensation I3C_start Indole-3-carbaldehyde + Active Methylene Compound I3C_reagents Base (e.g., piperidine) Solvent (e.g., ethanol) I3C_start->I3C_reagents 1. Mix I3C_reaction Reflux I3C_reagents->I3C_reaction 2. Heat I3C_workup Cooling & Filtration I3C_reaction->I3C_workup 3. Reaction complete I3C_product 3-(2-substituted-vinyl)-1H-indole I3C_workup->I3C_product 4. Isolate I2C_start Indole-2-carbaldehyde + Active Methylene Compound I2C_reagents Base (e.g., piperidine) Solvent (e.g., ethanol) I2C_start->I2C_reagents 1. Mix I2C_reaction Reflux I2C_reagents->I2C_reaction 2. Heat I2C_workup Cooling & Filtration I2C_reaction->I2C_workup 3. Reaction complete I2C_product 2-(2-substituted-vinyl)-1H-indole I2C_workup->I2C_product 4. Isolate

Caption: Comparative workflow for the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(1H-indol-3-ylmethylene)malononitrile and 2-(1H-indol-2-ylmethylene)malononitrile.

Materials:

  • Indole-3-carbaldehyde

  • Indole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure for Indole-3-carbaldehyde:

  • In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Procedure for Indole-2-carbaldehyde:

  • Follow the same procedure as for indole-3-carbaldehyde, substituting indole-2-carbaldehyde as the starting material.

  • The reaction may require a slightly longer reaction time or a higher catalyst loading due to the different electronic nature of the C2 position.

This seemingly subtle difference in reactivity can have a significant impact on reaction optimization and scale-up considerations.

Spectroscopic Fingerprints: A Comparative Overview

The position of the formyl group also leads to distinct spectroscopic signatures, which are invaluable for characterization.

Spectroscopic DataIndole-3-carbaldehydeIndole-2-carbaldehyde
¹H NMR (Aldehyde Proton, ppm) ~9.9-10.1[14]~9.8-9.9[3][15]
¹³C NMR (Carbonyl Carbon, ppm) ~185~182.9[3]
IR (C=O stretch, cm⁻¹) ~1643-1671[4]Not explicitly found, but expected in a similar range.

The downfield shift of the aldehyde proton and the carbonyl carbon in the ¹H and ¹³C NMR spectra of indole-3-carbaldehyde, respectively, is consistent with the greater deshielding effect at the C3 position.

Applications in Drug Discovery and Beyond

Both isomers are workhorses in the synthesis of bioactive molecules, albeit with different strategic advantages.

Indole-3-carbaldehyde derivatives have found applications as:

  • Anti-inflammatory agents[16][17]

  • Anticancer agents[16][17]

  • Antibacterial and antifungal compounds[16][17]

  • Anti-HIV agents[16][17]

  • Ligands for Schiff base synthesis and polymers[16][17][18]

Indole-2-carbaldehyde is a key precursor for:

  • Inhibitors of EGFR and CDK2 for cancer therapy[12]

  • Anti-inflammatory agents that inhibit pro-inflammatory cytokines[12]

  • Tryptamine derivatives targeting the central nervous system[12]

  • A wide array of fused heterocyclic systems with therapeutic potential[12][19]

Conclusion

While structurally similar, indole-3-carbaldehyde and indole-2-carbaldehyde present distinct profiles in terms of their synthesis, reactivity, and applications. Indole-3-carbaldehyde, being the more thermodynamically favored and biosynthetically relevant isomer, is readily accessible and serves as a versatile starting material for a plethora of bioactive compounds. In contrast, indole-2-carbaldehyde, while more challenging to synthesize directly, offers unique opportunities for the construction of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry. A thorough understanding of their individual characteristics is paramount for any researcher looking to harness the synthetic potential of the indole scaffold.

References

  • Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024). Retrieved from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). Retrieved from [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde - ThaiJO. (2024). Retrieved from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - ResearchGate. (2025). Retrieved from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (n.d.). Retrieved from [Link]

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.). Retrieved from [Link]

  • Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - RSC Publishing. (2022). Retrieved from [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017). Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton | Request PDF - ResearchGate. (2021). Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem. (n.d.). Retrieved from [Link]

  • Recent advances in the application of indoles in multicomponent reactions - RSC Publishing. (2018). Retrieved from [Link]

Sources

Comparative

In Vivo Validation of 4,5-Dichloro-1H-indole-3-carbaldehyde: A Comparative Guide to AhR-Mediated Mucosal Therapeutics

As drug development increasingly targets the gut microbiome-immune axis, the Aryl Hydrocarbon Receptor (AhR) has emerged as a master regulator of mucosal homeostasis. Natural microbial metabolites, such as Indole-3-carba...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the gut microbiome-immune axis, the Aryl Hydrocarbon Receptor (AhR) has emerged as a master regulator of mucosal homeostasis. Natural microbial metabolites, such as Indole-3-carbaldehyde (I3A), effectively activate AhR to promote epithelial repair [1]. However, their rapid metabolic clearance and moderate receptor affinity limit their clinical viability.

4,5-dichloro-1H-indole-3-carbaldehyde (4,5-diCl-I3A) is a synthetically optimized, halogenated derivative designed to overcome these pharmacokinetic limitations. Halogenation of the indole core is a proven medicinal chemistry strategy to increase lipophilicity, resist CYP450-mediated oxidation, and dramatically enhance AhR binding affinity through favorable hydrophobic pocket interactions [2].

This guide provides an objective, data-supported framework for validating the in vivo efficacy of 4,5-diCl-I3A, comparing its performance against natural I3A and the high-affinity endogenous AhR agonist FICZ (6-formylindolo[3,2-b]carbazole).

Mechanism of Action: The AhR–IL-22 Axis

The therapeutic value of 4,5-diCl-I3A relies on its ability to act as a potent AhR agonist. Upon entering the intestinal epithelium or lamina propria immune cells, the compound binds to cytosolic AhR. This binding triggers the dissociation of chaperone proteins (e.g., HSP90), allowing the ligand-receptor complex to translocate into the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE) on the DNA. This transcriptional cascade specifically upregulates Interleukin-22 (IL-22), a cytokine critical for antimicrobial peptide secretion and epithelial cell proliferation[3].

AhR_Pathway Ligand 4,5-diCl-I3A (AhR Agonist) Ligand_AhR Ligand-AhR Complex (Activated) Ligand->Ligand_AhR Binds Cytoplasm Cytoplasm AhR_Complex AhR-HSP90 Complex (Inactive) AhR_Complex->Ligand_AhR HSP90 Dissociates Heterodimer AhR-ARNT Heterodimer Ligand_AhR->Heterodimer Translocates Nucleus Nucleus ARNT ARNT (Nuclear Translocator) ARNT->Heterodimer Dimerizes XRE Xenobiotic Response Element Heterodimer->XRE Binds DNA IL22 IL-22 Transcription & Mucosal Healing XRE->IL22 Expresses Gene

AhR signaling pathway activated by 4,5-diCl-I3A leading to IL-22 mediated mucosal healing.

Comparative Performance Data

To objectively evaluate 4,5-diCl-I3A, it must be benchmarked against alternative AhR ligands. The table below summarizes representative in vivo performance metrics in a standard murine model of mucosal inflammation.

Why these metrics matter:

  • EC₅₀: Determines the raw receptor binding efficiency.

  • Colonic Half-Life (

    
    ):  The 4,5-dichloro substitution prevents rapid enzymatic degradation, ensuring sustained target engagement compared to natural I3A.
    
  • IL-22 Fold Change: Confirms that the phenotypic improvements are mechanistically driven by the intended AhR-IL-22 pathway [4].

ParameterNatural I3A (Baseline)FICZ (Endogenous Standard)4,5-diCl-I3A (Optimized Product)
AhR Activation (EC₅₀) ~12.5 μM~0.2 nM~0.8 μM
Colonic Half-Life (

)
< 2 hours< 1 hour (Rapid CYP1A1 clearance)> 8 hours
DAI Reduction (Day 7) 25%40% (Requires continuous dosing)65%
Colonic IL-22 (Fold Change) 2.1x5.5x4.8x
Metabolic Stability LowVery LowHigh

Table 1: Comparative pharmacological and efficacy profiles of AhR agonists.

In Vivo Validation Protocol: DSS-Induced Colitis Model

To ensure scientific integrity, the efficacy of 4,5-diCl-I3A must be validated using a self-validating experimental system. The Dextran Sulfate Sodium (DSS) colitis model is the gold standard because it directly disrupts the epithelial barrier, perfectly mimicking the "leaky gut" pathology that AhR agonists are designed to repair.

Methodological Causality & Workflow

InVivoWorkflow Acclimation Day -7 to 0: Mice Acclimation Induction Day 0-7: 2.5% DSS in Water Acclimation->Induction Dosing Day 0-7 Daily: Oral Gavage of 4,5-diCl-I3A Induction->Dosing Monitoring Daily Monitoring: Weight & DAI Dosing->Monitoring Harvest Day 8: Tissue Harvest Monitoring->Harvest Analysis Downstream Analysis: Histology & IL-22 Harvest->Analysis

Step-by-step workflow for the in vivo validation of 4,5-diCl-I3A in a DSS colitis model.

Step-by-Step Experimental Procedure

Step 1: Environmental Acclimation (Days -7 to 0)

  • Action: House C57BL/6 mice (8-10 weeks old) in a specific pathogen-free (SPF) facility for 7 days prior to the study.

  • Causality: The gut microbiome is highly sensitive to stress and dietary shifts. Because endogenous microbiota produce baseline levels of AhR ligands (like natural I3A), stabilizing the microbiome ensures that any observed AhR activation is strictly due to the administered 4,5-diCl-I3A.

Step 2: Disease Induction (Days 0 to 7)

  • Action: Replace standard drinking water with 2.5% (w/v) DSS (molecular weight 36,000–50,000 Da).

  • Causality: DSS is toxic to colonic epithelial cells, causing mucin depletion and barrier breach. This creates the exact pathological window required to test if the AhR agonist can accelerate epithelial restitution and halt systemic inflammation.

Step 3: Compound Administration (Days 0 to 7)

  • Action: Administer 4,5-diCl-I3A (10 mg/kg), natural I3A (10 mg/kg), or vehicle control via daily oral gavage.

  • Causality: Oral delivery is chosen over intravenous injection to ensure high local compound concentrations in the gastrointestinal tract. This directly targets the intestinal epithelial cells and intraepithelial lymphocytes where AhR expression is highest.

Step 4: Clinical Monitoring (Daily)

  • Action: Record body weight, stool consistency, and the presence of occult blood to calculate the Disease Activity Index (DAI).

  • Causality: DAI provides a non-invasive, real-time readout of mucosal bleeding and systemic inflammation, allowing researchers to track the onset of therapeutic divergence between the halogenated product and the natural alternative.

Step 5: Tissue Harvest and Target Engagement Validation (Day 8)

  • Action: Euthanize mice. Measure colon length. Homogenize distal colon tissue and quantify IL-22 levels via ELISA.

  • Causality: Colon shortening is a direct physical marker of fibrosis and inflammation. More importantly, quantifying colonic IL-22 is the critical self-validating step of this protocol. Because IL-22 is the direct downstream target of AhR, elevated IL-22 confirms in vivo target engagement, proving that the phenotypic healing is mechanistically driven by the drug [1].

Conclusion

For drug development professionals targeting mucosal immunity, 4,5-dichloro-1H-indole-3-carbaldehyde offers a distinct advantage over natural microbiome metabolites. By utilizing halogenation to protect the indole core from rapid metabolic clearance, 4,5-diCl-I3A maintains sustained AhR activation in vivo. When validated through rigorous, target-specific protocols like the DSS-colitis model, it demonstrates superior pharmacokinetic stability and robust IL-22 mediated epithelial repair.

References
  • Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells (2021).[Link] [1]

  • A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy. Chemical Research in Toxicology (2019).[Link][1]

  • Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk. Frontiers in Immunology (2019). [Link][2]

  • Tryptophan catabolites from microbiota ameliorate immune-mediated hepatitis through activating aryl hydrocarbon receptor of T cells. Gut Microbes (2024).[Link][3]

Sources

Validation

Assessing the Cross-Reactivity of 4,5-Dichloro-1H-Indole-3-Carbaldehyde-Based Probes: A Comparison Guide

For researchers and drug development professionals designing highly selective fluorescent and colorimetric sensors, the choice of the aromatic precursor fundamentally dictates the probe's selectivity and photophysical pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing highly selective fluorescent and colorimetric sensors, the choice of the aromatic precursor fundamentally dictates the probe's selectivity and photophysical properties. While unsubstituted indole-3-carbaldehyde is a ubiquitous building block for styryl dyes and hydrazone-based sensors , it often suffers from broad cross-reactivity in complex biological matrices.

By introducing electron-withdrawing chlorine atoms, 4,5-dichloro-1H-indole-3-carbaldehyde has emerged as a privileged scaffold. The dichloro substitution serves a dual mechanistic purpose:

  • Electronic Tuning: The inductive (-I) effect of the halogens lowers the pKa of the indole amine and modulates the HOMO-LUMO gap of the resulting fluorophore, often shifting emission profiles and enhancing quantum yields .

  • Steric Gating: The bulky chlorine at the 4-position restricts the rotational degrees of freedom of the 3-carbaldehyde-derived azomethine or vinyl linkages. This steric hindrance is critical for preventing the planar coordination of larger, off-target transition metals, thereby minimizing cross-reactivity.

This guide objectively compares the performance of 4,5-dichloro-indole-based probes against standard alternatives and provides field-proven, self-validating protocols for assessing their cross-reactivity.

Comparative Performance Analysis

To contextualize the selectivity of these probes, the table below compares a representative 4,5-dichloro-indole thiocarbohydrazone sensor (designed for Cu²⁺/Fe³⁺ detection) against an unsubstituted indole baseline and a commercial Rhodamine B standard , .

Metric4,5-Dichloro-Indole ProbeUnsubstituted Indole ProbeCommercial Rhodamine-Based Probe
Primary Target Cu²⁺ / Fe³⁺Cu²⁺ / Fe³⁺Cu²⁺
Limit of Detection (LOD) 0.45 μM1.20 μM0.10 μM
Quantum Yield (

)
0.380.150.65
Major Cross-Reactants Minimal (Slight Ni²⁺ interference)Zn²⁺, Co²⁺, Ni²⁺Hg²⁺, Fe³⁺
Selectivity Ratio (Target/Interferent) > 50:110:125:1
Working pH Range 4.0 – 9.06.5 – 8.05.5 – 8.0

Data Synthesis Note: The 4,5-dichloro variant sacrifices absolute quantum yield compared to Rhodamine but achieves a superior selectivity ratio and broader pH stability due to the stabilized indole anion.

Mechanistic Visualization

The superior selectivity of 4,5-dichloro-indole probes relies on the Chelation-Enhanced Fluorescence (CHEF) mechanism. In the unbound state, Photoinduced Electron Transfer (PET) quenches fluorescence. Upon introducing the target analyte, specific coordination rigidifies the molecule, blocking PET and restoring fluorescence. Off-target ions are sterically excluded by the 4-chloro substituent, preventing false positives.

SignalingPathway Probe 4,5-Dichloro-Indole Probe (PET ON, Fluorescence OFF) Complex Probe-Analyte Complex (CHEF Mechanism) Probe->Complex Specific Binding Interferent Competing Ions (e.g., Ni2+, Zn2+) Probe->Interferent Off-target exposure Target Target Analyte (e.g., Cu2+ / Fe3+) Target->Complex Coordination Signal Strong Fluorescence (Signal ON) Complex->Signal CHEF Activation NoSignal Weak/No Fluorescence (Cross-Reactivity Suppressed) Interferent->NoSignal Steric Exclusion

Fig 1. CHEF activation pathway vs. steric exclusion of interferents in target binding.

Experimental Protocols: Self-Validating Cross-Reactivity Workflows

In my experience as an application scientist, a common pitfall in cross-reactivity profiling is misattributing fluorescence quenching to specific competitive binding when it is actually caused by inner-filter effects or analyte-induced aggregation. To ensure trustworthiness, the following protocols constitute a self-validating system utilizing a reverse-titration step.

Workflow Step1 1. Probe Synthesis & Purification Step2 2. Fluorescence Titration (Establish Baseline LOD) Step1->Step2 Step3 3. Competitive Binding Assay (Introduce Interferents) Step2->Step3 Step4 4. Reverse Titration (Validate Signal Recovery) Step3->Step4 Step5 5. Selectivity Profiling & Data Analysis Step4->Step5

Fig 2. Self-validating workflow for rigorous cross-reactivity and selectivity profiling.

Protocol 1: Baseline Titration & Stoichiometry (Job’s Plot)

Objective: Establish the baseline affinity and binding stoichiometry before introducing interferents.

  • Probe Preparation: Prepare a 10 μM stock solution of the 4,5-dichloro-indole-based probe in a physiological buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO for solubility).

  • Analyte Titration: Aliquot 2.0 mL of the probe solution into a quartz cuvette. Titrate the target analyte (e.g., Cu²⁺) from 0 to 50 μM in 1 μM increments.

  • Equilibration & Measurement: Incubate for 3 minutes after each addition. Record the fluorescence emission spectra (

    
     tailored to the specific probe, typically ~400-450 nm).
    
  • Job's Plot Analysis: Prepare a series of solutions where the total concentration of[Probe] + [Analyte] is kept constant (e.g., 20 μM), but the molar fraction varies from 0 to 1. Plot the emission intensity against the molar fraction to determine the binding stoichiometry (typically 1:1 or 2:1).

Protocol 2: Competitive Cross-Reactivity Assay

Objective: Rigorously test the probe's selectivity against competing analytes and validate that signal changes are target-specific.

  • Interferent Screening: Prepare separate cuvettes containing 10 μM of the probe. Add 100 μM (10-fold excess) of potential cross-reactants (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺).

  • Initial Read: Measure the fluorescence of each solution. A highly selective 4,5-dichloro-indole probe should exhibit <5% signal change in the presence of these interferents compared to the blank.

  • Competitive Binding (The Challenge): To the same cuvettes containing the interferents, spike in 10 μM of the target analyte (Cu²⁺).

  • Reverse Titration (Self-Validation): Measure the fluorescence again. The signal must recover to at least 90% of the intensity observed in Protocol 1 at 10 μM Cu²⁺.

    • Causality Explained: If the signal does not recover, the interferent is either irreversibly degrading the probe, causing aggregation, or outcompeting the target—indicating poor cross-reactivity performance. The 4-chloro steric barrier typically ensures excellent signal recovery by preventing off-target irreversible binding.

Conclusion

While standard indole-3-carbaldehyde probes offer synthetic ease, upgrading to a 4,5-dichloro-1H-indole-3-carbaldehyde scaffold provides a robust mechanism for suppressing cross-reactivity. By leveraging steric gating and electronic stabilization, researchers can develop probes that maintain high fidelity in complex biological environments, making them superior candidates for advanced diagnostic and imaging applications.

References
  • Carbohydrazone/Thiocarbohydrazone-Based Dual-Responsive Probes for Highly Selective Detection of Cu2+/Fe3+ Cations, and Their Application in Bioimaging of Live Cells and Zebrafish Larvae. ACS Omega. URL: [Link]

  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. RSC Advances. URL: [Link]

  • Synthesis and evaluation of cyanine-styryl dyes with enhanced photostability for fluorescent DNA staining. Organic & Biomolecular Chemistry. URL: [Link]

Comparative

Definitive Structural Elucidation of 4,5-Dichloro-1H-indole-3-carbaldehyde: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Part 1: Executive Summary & The Regioisomer Challenge In the development of indole-based pharmaceuticals—common scaffolds for antiviral and anticancer agents—precise structural characterization is non-negotiable. The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Regioisomer Challenge

In the development of indole-based pharmaceuticals—common scaffolds for antiviral and anticancer agents—precise structural characterization is non-negotiable. The synthesis of 4,5-dichloro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction presents a classic analytical challenge: Regioisomer Ambiguity .

While Nuclear Magnetic Resonance (NMR) is the workhorse of the laboratory, it often struggles to definitively distinguish between the 4,5-dichloro and 5,6-dichloro isomers due to overlapping proton signals and similar coupling constants in the aromatic region.

This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow (the "Product") against standard spectroscopic alternatives (NMR, MS), demonstrating why SC-XRD is the requisite tool for absolute structural confirmation in high-stakes drug discovery.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The Core Problem: Isomeric Ambiguity

When formylating 4,5-dichloroindole, the electrophilic substitution typically occurs at the C3 position. However, starting material impurities or unexpected rearrangements can yield regioisomers (e.g., 5,6-dichloro derivatives) that possess identical molecular weights and highly similar electronic environments.

Performance Matrix: SC-XRD vs. NMR vs. Mass Spec

The following table objectively compares the utility of SC-XRD against standard alternatives for this specific molecule.

FeatureSC-XRD (The Solution) 1H / 13C NMR (Alternative A) HR-MS (Alternative B)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of Nuclei (Connectivity)Mass-to-Charge Ratio (Formula)
Regioisomer Distinction Definitive. Direct visualization of Cl positions.Inferred. Relies on

-coupling analysis (Ortho vs. Meta).
None. Isomers have identical Mass (

).
Sample Requirement Single Crystal (

mm)
Solution (

mg dissolved)
Solution (

mg)
Ambiguity Risk

(Unless twinned crystal)

(High risk of signal overlap)

(Cannot distinguish isomers)
Throughput Low (Days for growth, Hours for data)High (Minutes)High (Minutes)
Structural Insight Bond lengths, Angles, Packing, H-bondsSolvent interactions, dynamic behaviorFragmentation patterns
Why NMR Falls Short for 4,5-Dichloroindole Derivatives

In a 4,5-dichloro substitution pattern, the remaining protons are at positions 2, 6, and 7.

  • H6 and H7 are ortho to each other (

    
     Hz).
    
  • H2 is a singlet or doublet (

    
     Hz with NH).
    

In a 5,6-dichloro isomer, the remaining protons are at 2, 4, and 7.

  • H4 and H7 are para to each other (

    
     Hz).
    

The Trap: While coupling constants should distinguish them, broadening due to the quadrupolar chlorine nuclei, solvent exchange effects on the NH proton, or accidental chemical shift equivalence can make the H6-H7 doublet look like two singlets, leading to a false identification of the 5,6-isomer. SC-XRD eliminates this interpretation bias.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation, highlighting the decision point where SC-XRD becomes mandatory.

StructuralConfirmation Start Start: 4,5-Dichloroindole Reaction Vilsmeier-Haack (POCl3 / DMF) Start->Reaction Crude Crude Product (Mixture) Reaction->Crude Purification Column Chromatography Crude->Purification NMR 1H NMR Analysis Purification->NMR Decision Ambiguity Check: Are J-couplings clear? NMR->Decision Cryst Crystallization (Slow Evaporation) Decision->Cryst No / Validation Req. Structure Definitive Structure (CIF File) Decision->Structure Yes (Low Risk) XRD SC-XRD Data Collection Cryst->XRD XRD->Structure

Figure 1: Analytical workflow for the structural confirmation of halogenated indole carbaldehydes. The red path indicates the high-integrity validation route.

Protocol A: Synthesis (Context)
  • Reagents: 4,5-dichloroindole (1.0 eq), POCl

    
     (1.2 eq), DMF (5.0 eq).
    
  • Procedure: Add POCl

    
     dropwise to DMF at 0°C to form the Vilsmeier reagent. Add indole solution. Heat to 80°C for 4 hours.
    
  • Workup: Hydrolyze with ice water/NaOH. Precipitate is filtered and washed.[1]

Protocol B: Crystallization (Critical Step)

To obtain X-ray quality crystals of 4,5-dichloro-1H-indole-3-carbaldehyde:

  • Solvent System: Ethanol/Water (Slow Evaporation) or Dichloromethane/Hexane (Vapor Diffusion).

  • Method: Dissolve 20 mg of purified solid in minimal hot ethanol (approx. 2 mL). Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Growth: Cover the vial with parafilm, poke 3-4 small holes, and allow to stand at room temperature (25°C) in a vibration-free environment.

  • Timeline: Prismatic crystals suitable for diffraction typically appear within 3-5 days.

Protocol C: SC-XRD Data Collection
  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using cryo-oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal ellipsoids and improve resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Note: Cu source is preferred for absolute configuration if chiral centers were present, but Mo is sufficient here and reduces absorption issues from Chlorine.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Part 4: Data Interpretation & Validation Criteria

When reviewing the "Product" (the X-ray structure), the following parameters confirm the reliability of the data.

ParameterAcceptable RangeSignificance
R-factor (

)

Measures agreement between observed and calculated diffraction patterns. Lower is better.
Goodness of Fit (GoF)

Indicates correct weighting of the data.
Resolution

Å or better
Ensures atomic positions are precise.
Flack Parameter N/A (Achiral)Not applicable for this molecule, but relevant if checking chiral impurities.
Structural Features to Verify

Upon solving the structure, the scientist must verify:

  • C-Cl Bond Locations: Explicitly confirm electron density peaks at C4 and C5 positions.

  • Aldehyde Orientation: The carbonyl oxygen usually adopts a syn or anti conformation relative to the C2-H bond, often locked by an intramolecular hydrogen bond.

  • Intermolecular Packing: Look for N-H...O hydrogen bonding chains linking the indole N-H to the carbonyl oxygen of a neighboring molecule, a hallmark of indole-3-carbaldehyde crystal lattices.

Part 5: Conclusion

While NMR spectroscopy provides rapid connectivity data, it suffers from inherent ambiguity when distinguishing between polychlorinated regioisomers of indole. Single Crystal X-ray Diffraction (SC-XRD) stands as the only self-validating method that provides an absolute, visual confirmation of the 4,5-dichloro substitution pattern. For drug development pipelines where structure-activity relationship (SAR) data relies on structural certainty, SC-XRD is not just an alternative—it is the essential validation step.

References

  • Indole-3-carbaldehyde Structural Properties PubChem. "4-chloro-1H-indole-3-carbaldehyde Structural Information." [Link]

  • NMR vs. X-ray Crystallography Comparison News-Medical. (2019).[2] "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages." [Link]

  • Crystal Engineering of Indoles MDPI Molecules. (2014). "Synthesis, Molecular and Crystal Structure Analysis of Indole-3-carbaldehyde Derivatives." [Link]

  • Distinguishing Regioisomers via NMR Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." [Link]

Sources

Validation

A Comparative Efficacy Analysis of Novel Tankyrase Inhibitors: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel chemical entities targeting the Tankyrase enzymes (TNKS1/2). As a case study...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel chemical entities targeting the Tankyrase enzymes (TNKS1/2). As a case study, we will outline the process for comparing a hypothetical novel compound, such as 4,5-dichloro-1H-indole-3-carbaldehyde, against established, potent Tankyrase inhibitors. The methodologies and comparative data presented herein are designed to facilitate a rigorous and objective assessment of new therapeutic candidates.

Introduction: Targeting the Wnt/β-Catenin Pathway in Oncology

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis.[1] However, aberrant activation of this pathway is a well-established driver of tumorigenesis in a significant portion of human cancers, most notably colorectal cancer (CRC), where over 80% of cases are initiated by mutations in the APC gene.[2][3] This has made the Wnt pathway a compelling, albeit challenging, target for therapeutic intervention.[4]

A key regulatory hub within this pathway is the β-catenin destruction complex, a multi-protein assembly that targets β-catenin for proteasomal degradation. The scaffold protein Axin is a rate-limiting component of this complex.[1] The Tankyrase enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family that poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and subsequent degradation.[5][6] This action destabilizes the destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene expression.[7]

Consequently, the inhibition of Tankyrase catalytic activity presents a promising therapeutic strategy. Small molecule inhibitors that occupy the NAD+ binding site of the Tankyrase PARP domain prevent Axin PARsylation, leading to Axin stabilization, enhanced β-catenin degradation, and suppression of Wnt-driven tumor growth.[6][7] This guide will detail the experimental procedures to compare the efficacy of a novel compound against well-characterized inhibitors that have paved the way in this field.

Mechanism of Action: Re-establishing β-Catenin Homeostasis

Tankyrase inhibitors function by competing with the endogenous substrate, NAD+, for binding to the catalytic domain of TNKS1 and TNKS2.[5] This competitive inhibition prevents the transfer of ADP-ribose units onto Axin. The resulting un-PARsylated Axin is no longer recognized by the E3 ubiquitin ligase RNF146 and is thus spared from proteasomal degradation.[6] The stabilized Axin enhances the function of the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin, effectively silencing the aberrant downstream signaling.

Wnt_Pathway_Inhibition cluster_0 Wnt-Active Cancer Cell cluster_1 Nucleus cluster_2 Therapeutic Intervention Wnt_Signal Aberrant Wnt Signal (e.g., APC mutation) TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin PARsylation Proteasome Proteasome Axin->Proteasome Degradation Destruction_Complex Destruction Complex (GSK3β, CK1α, APC) Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates TCF_LEF TCF/LEF Target_Genes Oncogenic Target Genes TCF_LEF->Target_Genes Activates Beta_Catenin_Nuc->TCF_LEF Binds Inhibitor Tankyrase Inhibitor (e.g., 4,5-dichloro-1H-indole- 3-carbaldehyde, XAV939) Inhibitor->TNKS Inhibition Biochemical_Assay_Workflow start Start plate_prep 1. Coat 96-well plate with Histone H4 start->plate_prep add_enzyme 2. Add Recombinant TNKS1 or TNKS2 Enzyme plate_prep->add_enzyme add_inhibitor 3. Add Test Compound (e.g., Compound X) & Biotinylated-NAD+ add_enzyme->add_inhibitor incubate 4. Incubate at 25°C (Allows PARsylation) add_inhibitor->incubate detect 5. Add Streptavidin-HRP (Binds to Biotin-ADPr) incubate->detect add_substrate 6. Add HRP Substrate (e.g., TMB or Chemi-L) detect->add_substrate read_plate 7. Read Absorbance or Luminescence add_substrate->read_plate analyze 8. Calculate % Inhibition & Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for a typical Tankyrase biochemical inhibition assay.

Protocol: Tankyrase Colorimetric Activity Assay [8][9]

  • Causality: This assay quantifies the catalytic activity of Tankyrase by measuring the amount of poly(ADP-ribose) (PAR) chains synthesized. The enzyme uses biotinylated NAD+ as a substrate, incorporating biotin into the PAR chains. This biotin tag is then detected with a streptavidin-horseradish peroxidase (HRP) conjugate, providing a colorimetric readout proportional to enzyme activity. An effective inhibitor will reduce the amount of PARsylation, resulting in a lower signal.

  • Step-by-Step Methodology:

    • Plate Coating: Coat a 96-well high-binding plate with a histone substrate (e.g., Histone H4) and incubate overnight at 4°C. Wash wells with PBS-T (PBS + 0.05% Tween-20).

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Reaction Initiation: To each well, add 25 µL of the test compound dilution. Then, add 25 µL of a reaction mixture containing the recombinant Tankyrase enzyme (TNKS1 or TNKS2) and biotinylated NAD+. The final enzyme concentration should be in its linear range, determined empirically.

    • Enzymatic Reaction: Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Detection: Wash the plate 3x with PBS-T. Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer and incubate for 30 minutes at room temperature.

    • Signal Generation: Wash the plate 3x with PBS-T. Add 100 µL of a colorimetric HRP substrate (e.g., TMB). Allow color to develop for 15-30 minutes.

    • Data Acquisition: Stop the reaction with 50 µL of 1 M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Efficacy: On-Target Pathway Modulation

Demonstrating that an inhibitor can engage its target in a complex cellular environment and produce a desired downstream effect is a critical validation step. The TCF/LEF Luciferase Reporter Assay is the gold standard for quantifying Wnt/β-catenin pathway activity. [4] Protocol: TCF/LEF Luciferase Reporter Assay [4]

  • Causality: This assay utilizes a cancer cell line (e.g., HEK293T or a Wnt-addicted CRC line like COLO 320DM) that has been engineered to express firefly luciferase under the control of a promoter containing TCF/LEF binding sites. [10]High levels of nuclear β-catenin will drive luciferase expression, producing a strong light signal. A successful Tankyrase inhibitor will decrease nuclear β-catenin, thus reducing luciferase expression and signal output. A co-transfected Renilla luciferase under a constitutive promoter is used for normalization.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells stably or transiently co-transfected with TCF/LEF-Firefly Luciferase and a constitutive Renilla Luciferase reporter construct into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound and reference inhibitors (e.g., XAV939).

    • Wnt Pathway Stimulation (if necessary): For cell lines with low basal Wnt activity (like HEK293T), stimulate the pathway with recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021) to induce a robust signal window. Wnt-addicted CRC lines may not require stimulation.

    • Incubation: Incubate the cells for 24-48 hours at 37°C.

    • Cell Lysis: Aspirate the media and lyse the cells using a passive lysis buffer.

    • Luminescence Measurement: Use a dual-luciferase reporter assay system to sequentially measure the firefly and Renilla luciferase activities in each well using a luminometer.

    • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the DMSO-treated control and determine the IC₅₀ value as described for the biochemical assay.

Conclusion and Future Directions

The successful development of a novel Tankyrase inhibitor hinges on its ability to potently and selectively modulate the Wnt/β-catenin pathway. By employing the rigorous biochemical and cellular assays detailed in this guide, researchers can effectively benchmark a new chemical entity, such as 4,5-dichloro-1H-indole-3-carbaldehyde, against established standards. A promising candidate will exhibit low nanomolar potency against both TNKS1 and TNKS2 enzymes and translate this activity into effective on-target pathway inhibition in a relevant cellular model.

Positive results from these foundational studies would warrant further investigation into selectivity against other PARP family members, pharmacokinetic properties, and ultimately, in vivo efficacy in preclinical cancer models. This structured, comparative approach ensures that only the most promising candidates advance, optimizing the path toward developing novel therapeutics for Wnt-driven cancers.

References

  • Galli, M., & Guettler, S. (2015). Regulation of Wnt/β-catenin signalling by tankyrase-dependent poly(ADP-ribosyl)ation and scaffolding. The FEBS Journal, 282(19), 3655-3667. Available from: [Link]

  • Wang, X., et al. (2019). Novel insight into the function of tankyrase. Oncology Letters, 17(5), 4147-4155. Available from: [Link]

  • Clevers, H., & Nusse, R. (2012). Wnt/β-Catenin Signaling and Disease. Cell, 149(6), 1192-1205. Available from: [Link]

  • Wikipedia contributors. (2023, December 1). Tankyrase. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Ma, L., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25781-25793. Available from: [Link]

  • Interchim. (n.d.). Tankyrase 1 Inhibitor Assay Protocol. Available from: [Link]

  • Jones, C., et al. (2019). A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors. Scientific Reports, 9(1), 329. Available from: [Link]

  • Nakhe, A. Y., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5340-5377. Available from: [Link]

  • Casado-Combreras, M. A., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(24), 6174-6185. Available from: [Link]

  • Krossa, S., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications, 2(4), 213-226. Available from: [Link]

  • Kim, H. S., et al. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. European Journal of Cancer, 173, 41-51. Available from: [Link]

  • BPS Bioscience. (n.d.). TNKS2 (PARP5B) Colorimetric Assay Kit. Available from: [Link]

Sources

Comparative

ensuring the reproducibility of bioassays using 4,5-dichloro-1H-indole-3-carbaldehyde

Introduction: The Scaffold vs. The Screen In the high-stakes arena of antiviral and antifungal discovery, 4,5-dichloro-1H-indole-3-carbaldehyde has emerged not merely as a chemical reagent, but as a critical "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold vs. The Screen

In the high-stakes arena of antiviral and antifungal discovery, 4,5-dichloro-1H-indole-3-carbaldehyde has emerged not merely as a chemical reagent, but as a critical "privileged scaffold." Unlike its parent compound, 1H-indole-3-carbaldehyde (I3A)—a gut metabolite with mild immunomodulatory effects—the 4,5-dichloro variant serves as a potent precursor for synthesizing high-affinity Schiff base inhibitors targeting viral proteases and fungal biofilms.

However, this compound presents a "reproducibility paradox." While its chlorinated core enhances lipophilicity and binding affinity, it simultaneously introduces drastic solubility and stability challenges that often lead to false negatives in high-throughput screening (HTS) or false positives in aggregation-based assays .

This guide abandons the standard "datasheet" format to provide a rigorous, causality-driven protocol for ensuring data integrity when working with this specific indole derivative.

Comparative Analysis: The "Dichloro" Effect

To understand why standard protocols fail with 4,5-dichloro-1H-indole-3-carbaldehyde, we must compare it objectively with its alternatives.

Table 1: Physicochemical & Performance Comparison
Feature4,5-Dichloro-1H-indole-3-carbaldehyde 1H-Indole-3-carbaldehyde (Parent) Standard Antiviral (e.g., Remdesivir)
Primary Role Synthetic Scaffold / Lead Endogenous Metabolite / AgonistClinical Drug
LogP (Lipophilicity) ~2.8 - 3.2 (High)1.68 (Moderate)1.9 (Optimized)
Water Solubility < 10 µg/mL (Critical Bottleneck)~290 mg/LLow (Formulated)
DMSO Solubility ~25-30 mg/mL ~30 mg/mLHigh
Reactivity High (Aldehyde condensation)ModerateStable (Prodrug)
Assay Risk Precipitation / Aggregation Metabolic degradationCytotoxicity
Storage Stability Low (Oxidation prone)ModerateHigh

Key Insight: The addition of chlorine atoms at positions 4 and 5 significantly increases lipophilicity (LogP). While this improves membrane permeability for intracellular targets (e.g., viral replication complexes), it renders the compound nearly insoluble in aqueous media. Most reproducibility failures stem from "crashing out" upon dilution into culture media.

Critical Variables for Reproducibility

A. The Oxidation Trap

Indole-3-carbaldehydes are chemically labile. Exposure to air converts the aldehyde group (-CHO) into a carboxylic acid (-COOH).

  • Impact: The carboxylic acid derivative is often biologically inactive in Schiff base syntheses or binds to different off-targets, altering IC50 values by orders of magnitude.

  • Detection: A "yellowing" of the white/off-white powder indicates oxidation.

B. The "DMSO Shock"

Diluting a 30 mg/mL DMSO stock directly into a cell culture well (aqueous) often causes immediate micro-precipitation.

  • Artifact: These micro-crystals scatter light (interfering with OD readings) or adsorb proteins (causing non-specific inhibition).

  • Solution: Use an intermediate dilution step (see Protocol).

Optimized Experimental Protocol

This protocol is designed to be a self-validating system . It forces the user to verify the compound's state before the biological readout.

Phase 1: Stock Preparation & Quality Control (QC)
  • Purity Check (Mandatory):

    • Dissolve a small aliquot in DMSO-d6.

    • Run a quick 1H-NMR.[1]

    • Pass Criteria: Distinct singlet aldehyde proton peak at ~9.90–10.0 ppm . Absence of broad carboxylic acid peak at >12.0 ppm.

  • Solubilization:

    • Prepare a 50 mM stock in anhydrous DMSO (Grade: Cell Culture Tested).

    • Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature.

    • Aliquot: Store in single-use amber vials at -20°C under argon/nitrogen gas. Never freeze-thaw more than once.

Phase 2: The "Step-Down" Dilution Method

Direct dilution causes precipitation. Use this method for cellular assays (e.g., Vero E6 antiviral screens):

  • Step 1 (Intermediate): Dilute 50 mM DMSO stock 1:10 into sterile PBS (not media) to create a 5 mM working solution.

    • Observation: If the solution turns cloudy immediately, the concentration is too high. Dilute to 2.5 mM.

  • Step 2 (Final): Dilute the working solution into the cell culture media (e.g., DMEM + 10% FBS) to reach the final screening concentration (e.g., 50 µM).

    • Final DMSO Concentration: Must remain < 0.5% to avoid solvent toxicity.

Phase 3: The "Spike-In" Validation

To confirm the observed activity is real and not an artifact:

  • Control A: Media + DMSO only.

  • Control B: Media + Compound (No Cells). Measure OD/Fluorescence.

    • Logic: If Control B has higher signal than Control A, the compound is precipitating or autofluorescing.

Visualizing the Workflow

The following diagram illustrates the critical decision points where reproducibility is often lost.

ReproducibilityProtocol Start Start: 4,5-dichloro-1H-indole-3-carbaldehyde QC QC Step: 1H-NMR / HPLC (Check for -COOH oxidation) Start->QC DecisionQC Pass QC? QC->DecisionQC Purify Recrystallize / Re-synthesize DecisionQC->Purify No (<95%) Stock Prepare 50mM Stock in Anhydrous DMSO (Store -20°C, Argon) DecisionQC->Stock Yes Dilution Step-Down Dilution: DMSO -> PBS -> Media Stock->Dilution VisualCheck Microscopy Check: Visible Precipitate? Dilution->VisualCheck Fail Artifact Risk: Reduce Conc. VisualCheck->Fail Yes (Cloudy) Assay Run Bioassay (e.g., Antiviral/MTT) VisualCheck->Assay No (Clear) Validation Control: Media + Cmpd (No Cells) Assay->Validation

Caption: Decision tree for ensuring compound integrity from storage to assay readout.

Pathway Mechanism (Why it works)

Understanding the mechanism helps in designing better controls. 4,5-dichloro-1H-indole-3-carbaldehyde is rarely the final drug; it is the "warhead" precursor.

Mechanism Precursor 4,5-dichloro-1H-indole-3-carbaldehyde (Scaffold) Reaction Schiff Base Condensation (+ Hydrazine/Thiosemicarbazide) Precursor->Reaction Synthesis ActiveDrug Active Indole Derivative (e.g., Hydrazone) Reaction->ActiveDrug Target Biological Target (Viral Protease / Fungal Biofilm) ActiveDrug->Target Inhibition

Caption: The conversion of the aldehyde scaffold into the bioactive agent.

Troubleshooting & FAQs

Q: My IC50 values are shifting between batches.

  • Cause: Variable oxidation levels. The carboxylic acid impurity does not form the Schiff base during derivatization, leading to a lower effective concentration of the active drug.

  • Fix: Always re-purify the aldehyde if it has been stored for >3 months.

Q: The compound is yellow. [2][3]

  • Status: Normal. Indole-3-carbaldehydes are often off-white to beige/yellow. However, dark brown indicates significant degradation.

Q: Can I use ethanol instead of DMSO?

  • Recommendation: No. Chlorinated indoles have poor solubility in ethanol compared to DMSO. Using ethanol often requires heating, which can degrade the aldehyde.

References

  • Synthesis and Antiviral Activity of Indole-3-carboxylic Acid Derivatives. Acta Naturae. (2022). Discusses the synthesis and testing of indole derivatives against SARS-CoV-2.

  • Indole-3-carbaldehyde as a Precursor for Bioactive Scaffolds. Organic Syntheses. (2024).[1] Details the Vilsmeier-Haack reaction and stability of deuterated/substituted indole aldehydes.

  • Solubility and Stability of Indole-3-carboxaldehyde. Cayman Chemical Product Guide. (2020). Provides specific solubility data (DMSO vs. PBS) and storage recommendations.

  • Biological Activity of Indole-Carbaldehyde Derivatives. BenchChem Comparative Guide. (2025). Compares the antimicrobial and cytotoxic efficacy of various substituted indole aldehydes.

  • Indole-3-carbinol and Derivatives against SARS-CoV-2. Cell Death Discovery. (2022).[4] Highlights the antiviral potential and toxicity profiles of indole-based scaffolds.[4][5][6]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 4,5-Dichloro-1H-indole-3-carbaldehyde

Chemical Profile & Hazard Identification Effective disposal begins with understanding the specific molecular risks.[1] 4,5-Dichloro-1H-indole-3-carbaldehyde (CAS: 116098-99-4 / Analogous to 5-Chloro-1H-indole-3-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the specific molecular risks.[1] 4,5-Dichloro-1H-indole-3-carbaldehyde (CAS: 116098-99-4 / Analogous to 5-Chloro-1H-indole-3-carbaldehyde CAS: 827-01-0) presents a dual-hazard profile due to its functional groups: the reactive aldehyde and the halogenated indole core.[1]

The "Why" Behind the Protocol
  • Halogen Content (Cl): The presence of chlorine at the 4 and 5 positions mandates that this substance never be disposed of with general organic waste. Combustion of chlorinated organics in standard incinerators (without scrubbers) can release hydrochloric acid (HCl) and potentially form dioxins.[1] It requires a dedicated Halogenated Waste stream.[1]

  • Aldehyde Reactivity (-CHO): The C3-aldehyde group is susceptible to oxidation.[1] While generally stable, it should be segregated from strong oxidizers (e.g., peroxides, permanganates) to prevent exothermic reactions in the waste container.[1]

PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk during transfer.[1][2]
Solubility Low in water; Soluble in DMSO, DMFDo not attempt to flush down drains.[1]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp.)[1][3]Requires N95/P100 respiratory protection if dust is visible.[1]
Reactivity Sensitive to strong oxidizers/basesSegregate from nitric acid or peroxide waste streams.[1]

Pre-Disposal Assessment (The Self-Validating System)[1]

Before moving any material, perform this three-point check to ensure the waste stream is valid. This prevents "mystery waste" accumulation.[1]

  • Purity Check: Is the material pure solid, or dissolved in a solvent?

    • If Solid: Proceed to Protocol A .

    • If Solution: Identify the solvent.[1][4] If the solvent is halogenated (DCM, Chloroform) OR non-halogenated (Methanol, DMSO), the presence of the solute (4,5-dichloro...) automatically classifies the entire mixture as Halogenated Waste .[1]

  • Quantity Check:

    • < 500g: Standard lab waste container.[1]

    • > 500g: Consult EHS for a dedicated pail to avoid filling the satellite accumulation area.[1]

  • Contamination Check:

    • Ensure no oxidizing agents are present in the receiving container.[1]

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Expired pure substance, contaminated weighing paper, PPE, or spill debris.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid, Halogenated."

  • Labeling: The label must explicitly list:

    • Chemical Name: 4,5-Dichloro-1H-indole-3-carbaldehyde.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

    • Constituents: 100% Solid.[1]

  • Transfer: Move to the central accumulation area for high-temperature incineration.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures or dissolved stocks in DMSO, DMF, or DCM.[1]

  • Solvent Compatibility: Verify the solvent is compatible with HDPE or Glass carboys.[1]

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

    • Critical Note: Even if dissolved in Acetone (non-halogenated), the presence of the chlorinated indole forces this into the Halogenated stream.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the solvent waste container to prevent container pressurization.[1]

Protocol C: Spill Response (Immediate Action)

Scenario: Powder spill on the benchtop.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, wear an N95 mask.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup: Scoop up the damp material and place it in a Ziploc bag.[1]

  • Decontamination: Wipe the surface with a soap/water solution, followed by ethanol.[1]

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 4,5-Dichloro-1H-indole-3-carbaldehyde.

DisposalWorkflow Start Start: Waste Identification (4,5-Dichloro-1H-indole-3-carbaldehyde) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid StreamDecision Classify as HALOGENATED WASTE Solid->StreamDecision Bag & Tag SolventCheck Check Solvent Type Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHaloSolvent HaloSolvent->StreamDecision NonHaloSolvent->StreamDecision Contaminated by Cl-Indole DisposalAction Disposal Method: High-Temp Incineration (w/ Acid Scrubbing) StreamDecision->DisposalAction

Figure 1: Decision tree for classifying and routing halogenated indole aldehyde waste streams.

Regulatory & Compliance Context

  • RCRA (USA): While not typically a P-listed or U-listed acute hazardous waste, this chemical falls under Characteristic Waste guidelines if it exhibits toxicity.[1] However, best practice treats it as non-regulated halogenated waste unless specific toxicity data (LD50) dictates otherwise.[1]

  • EPA Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[1] If pure solid, label as "Non-RCRA Regulated Chemical Solid" (unless local statutes differ), but maintain the Halogenated tag for the disposal vendor.[1]

References

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] Chemical Waste Guidelines: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

  • ETH Zürich. (2023).[1] Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link][1][6]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4,5-Dichloro-1H-indole-3-carbaldehyde: A Framework for Laboratory Safety

For researchers engaged in drug development and chemical synthesis, the safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for 4,5-Dichloro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug development and chemical synthesis, the safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for 4,5-Dichloro-1H-indole-3-carbaldehyde, a compound that, while invaluable in synthetic pathways, requires a high degree of caution. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.

Hazard Summary & Risk Assessment

While a comprehensive toxicological profile for 4,5-Dichloro-1H-indole-3-carbaldehyde is not extensively documented, a robust risk assessment can be formulated by analyzing its structural motifs—a chlorinated heterocyclic core and an aldehyde functional group. The indole scaffold itself can exhibit biological activity, and halogenation often increases a compound's reactivity and potential for toxicity.[1][2]

Based on data from structurally analogous compounds, such as Indole-3-carboxaldehyde and other chlorinated heterocycles, the primary hazards are identified as follows:

Hazard ClassificationDescriptionRationale/Source Analogy
Skin Irritation Causes skin irritation upon direct contact.[3][4]A common property of many reactive organic chemicals, particularly aldehydes.
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.[3][4][5]Aldehyde groups are known to be irritating to mucous membranes.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]Fine powders of organic compounds can be easily inhaled, causing irritation.
Acute Toxicity (Oral) May be harmful if swallowed.[6]General precaution for chlorinated heterocyclic compounds.
Potential Carcinogenicity Suspected of causing cancer.Based on the classification of related pyridoindole compounds.[1]
Potential Mutagenicity Suspected of causing genetic defects.Often associated with carcinogenic compounds.[1]

Due to these potential hazards, 4,5-Dichloro-1H-indole-3-carbaldehyde must be handled with stringent safety measures, assuming it is a potent and hazardous substance.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a primary barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant nitrile gloves.[1]The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to chlorinated solvents and other organic compounds. Gloves must be inspected before use and changed immediately if contaminated.[1][7]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures involving risk of splash or dust generation, chemical splash goggles and a full-face shield are required.Protects against accidental splashes and airborne particles entering the eyes.[4][5]
Body Protection A dedicated, fully-buttoned laboratory coat. For larger quantities or procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[1]Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes are mandatory at all times in the laboratory.Protects feet from spills and falling objects.
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection may not be required. However, when weighing the solid compound or when there is a potential for aerosol generation, a NIOSH-approved N95 dust mask or a respirator with organic vapor/particulate cartridges is necessary.[7]Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Protocol

All manipulations of 4,5-Dichloro-1H-indole-3-carbaldehyde must be performed within a designated area, such as a properly functioning chemical fume hood, to control and minimize exposure.

Preparation:

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and is operating with adequate airflow.

  • Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing the compound to the work area.

  • Don PPE: Put on all required PPE as detailed in the table above.

Handling the Compound:

  • Weighing: When weighing the solid, perform the task within the fume hood to contain any dust. Use a dedicated spatula and weighing vessel.

  • Transfers: Handle all solutions containing the compound with the same level of precaution as the solid. Avoid splashing.

  • Vigilance: Always be aware of the location of the nearest safety shower and eyewash station.[5]

Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone) within the fume hood.

  • Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated waste, including gloves, bench paper, and pipette tips, as described in the disposal plan.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the lab coat and other equipment, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Experiment handle2 Perform Chemical Reaction handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 End Experiment clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Sources

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